(2-Bromo-1-cyclobutylethyl)benzene
Description
Properties
IUPAC Name |
(2-bromo-1-cyclobutylethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYKCBIVZZJOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CBr)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2-Bromo-1-cyclobutylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways to obtain (2-Bromo-1-cyclobutylethyl)benzene, a molecule of interest in medicinal chemistry and drug development. The unique combination of a phenyl ring, a cyclobutane moiety, and a secondary bromide offers a versatile scaffold for the synthesis of novel organic compounds. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule.
Introduction: The Significance of the Cyclobutylphenyl Motif
The incorporation of a cyclobutyl group into pharmacologically active molecules is an increasingly utilized strategy in drug discovery.[1][2] This four-membered carbocyclic ring imparts a degree of conformational rigidity and three-dimensionality that can enhance binding affinity and selectivity for biological targets.[1] Furthermore, the cyclobutyl moiety can improve metabolic stability and other pharmacokinetic properties.[1] The target molecule, (2-Bromo-1-cyclobutylethyl)benzene, serves as a key building block for introducing this valuable motif, with the secondary bromide providing a reactive handle for further molecular elaboration through nucleophilic substitution or elimination reactions.
Retrosynthetic Analysis: Devising a Logical Approach
A logical retrosynthetic analysis of (2-Bromo-1-cyclobutylethyl)benzene reveals two primary bond disconnections that lead to plausible synthetic routes. The primary disconnection is at the carbon-bromine bond, suggesting a precursor alcohol, 1-cyclobutyl-1-phenylethanol. A second key disconnection of the carbon-carbon bond between the phenyl-bearing carbon and the adjacent methyl group points towards cyclobutyl phenyl ketone as a crucial intermediate.
Caption: Retrosynthetic analysis of (2-Bromo-1-cyclobutylethyl)benzene.
Synthetic Pathway I: Friedel-Crafts Acylation and Subsequent Functionalization
This pathway commences with the well-established Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride to yield cyclobutyl phenyl ketone.[3][4][5][6] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[3][4] The resulting ketone is a key intermediate that can be readily functionalized.
Step 1: Synthesis of Cyclobutyl Phenyl Ketone via Friedel-Crafts Acylation
The reaction involves the formation of a highly electrophilic acylium ion from cyclobutanecarbonyl chloride and AlCl₃.[4][5] This acylium ion is then attacked by the electron-rich benzene ring, leading to the formation of the ketone after loss of a proton.[4][5]
Caption: Friedel-Crafts acylation to form cyclobutyl phenyl ketone.
Experimental Protocol: Synthesis of Cyclobutyl Phenyl Ketone
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry benzene (excess, serving as both reactant and solvent) at 0 °C under an inert atmosphere, add cyclobutanecarbonyl chloride (1.0 eq.) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford cyclobutyl phenyl ketone.
Step 2: Grignard Reaction to form 1-Cyclobutyl-1-phenylethanol
The carbonyl group of cyclobutyl phenyl ketone is then subjected to a nucleophilic attack by a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), to form the tertiary alcohol, 1-cyclobutyl-1-phenylethanol.[7][8][9]
Caption: Grignard reaction to form the tertiary alcohol.
Experimental Protocol: Synthesis of 1-Cyclobutyl-1-phenylethanol
-
Prepare a solution of cyclobutyl phenyl ketone (1.0 eq.) in dry diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.
-
To this solution, add a solution of methylmagnesium bromide (1.1 - 1.5 eq.) in diethyl ether dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude alcohol can often be used in the next step without further purification. If necessary, purify by column chromatography.
Step 3: Bromination of 1-Cyclobutyl-1-phenylethanol
The final step is the conversion of the tertiary alcohol to the corresponding bromide. This can be achieved using various brominating agents. A common method for similar alcohols is the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[10] The reaction with HBr proceeds via an Sₙ1 mechanism, involving the formation of a stable benzylic carbocation.
Experimental Protocol: Synthesis of (2-Bromo-1-cyclobutylethyl)benzene
-
To a solution of 1-cyclobutyl-1-phenylethanol (1.0 eq.) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, add concentrated hydrobromic acid (excess) dropwise with vigorous stirring.
-
Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2-Bromo-1-cyclobutylethyl)benzene.
Synthetic Pathway II: Alternative Grignard-Based Approach
An alternative and convergent approach involves the Grignard reaction between cyclobutylmagnesium bromide and acetophenone. This route also leads to the key alcohol intermediate, 1-cyclobutyl-1-phenylethanol.
Step 1: Formation of Cyclobutylmagnesium Bromide
The Grignard reagent is prepared by reacting bromocyclobutane with magnesium metal in an ethereal solvent.
Step 2: Reaction with Acetophenone
The prepared cyclobutylmagnesium bromide is then reacted with acetophenone in a standard Grignard addition reaction to yield 1-cyclobutyl-1-phenylethanol.
Caption: Alternative synthesis of the alcohol intermediate via Grignard reaction.
The subsequent bromination of the alcohol would follow the same procedure as described in Pathway I.
Data Summary
| Step | Reactants | Reagents/Catalysts | Product | Expected Yield (%) |
| Pathway I | ||||
| 1 | Benzene, Cyclobutanecarbonyl chloride | AlCl₃ | Cyclobutyl phenyl ketone | 70-85 |
| 2 | Cyclobutyl phenyl ketone | CH₃MgBr | 1-Cyclobutyl-1-phenylethanol | 85-95 |
| 3 | 1-Cyclobutyl-1-phenylethanol | HBr | (2-Bromo-1-cyclobutylethyl)benzene | 60-75 |
| Pathway II | ||||
| 1 | Acetophenone, Bromocyclobutane | Mg | 1-Cyclobutyl-1-phenylethanol | 80-90 |
Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions and purification methods.
Conclusion and Future Perspectives
The synthesis of (2-Bromo-1-cyclobutylethyl)benzene can be reliably achieved through a multi-step sequence starting from readily available materials. The Friedel-Crafts acylation route offers a robust and scalable method for the preparation of the key ketone intermediate. Subsequent Grignard reaction and bromination provide the target molecule in good overall yield. The alternative Grignard pathway presents a viable and convergent alternative.
The described synthetic protocols provide a solid foundation for researchers to access this valuable building block. Further optimization of reaction conditions and exploration of alternative bromination reagents could lead to improved yields and milder reaction conditions. The availability of (2-Bromo-1-cyclobutylethyl)benzene will undoubtedly facilitate the development of novel therapeutic agents and functional materials.
References
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Chemhelper. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
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LookChem. (n.d.). Cas 103-63-9, (2-Bromoethyl)benzene. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]...
- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Robinson, B., et al. (1987). The Fischer Indolisation of Cyclopropyl Phenyl Ketone and Cyclobutyl Phenyl Ketone Phenylhydrazones. Journal of the Chemical Society, Perkin Transactions 1, 2265-2270.
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Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3'-nitro-1-phenylethanol. Retrieved from [Link]
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ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]
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Homework.Study.com. (n.d.). Propose a synthesis 2-bromo-4-butyl-1-(1-etyhlpropyl)-benzene from benzene. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of 1-Phenylethanol from Bromobenzene. Retrieved from [Link]
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Filo. (2024, January 24). [Solved] Show how will you synthesise:(i) 1-phenylethanol from a suitable... Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
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My Chem Corner. (2023, March 28). Show how will you synthesize i) 1-phenyl ethanol from a suitable alkene ii) cyclohexylmethanol using [Video]. YouTube. [Link]...
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PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]
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Wikipedia. (n.d.). Tricyclobutabenzene. Retrieved from [Link]
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PubChem. (n.d.). (1S)-1-bromo-1-phenylethanol. Retrieved from [Link]
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American Chemical Society. (2023, July 3). Benzene. Retrieved from [Link]
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The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]...
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An In-Depth Spectroscopic Guide to (2-Bromo-1-cyclobutylethyl)benzene
Introduction
(2-Bromo-1-cyclobutylethyl)benzene is a substituted alkylbenzene featuring a stereocenter at the benzylic position, a bromine atom on the adjacent carbon, and a cyclobutyl ring. As a halogenated organic molecule, its structural elucidation is paramount for its application in synthesis and drug development. Spectroscopic analysis provides the foundational data for confirming its identity and purity. This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra for (2-Bromo-1-cyclobutylethyl)benzene, this document leverages predicted data and draws upon established principles and spectral data from structurally analogous compounds to provide a robust analytical framework.
The molecular structure, presented below, informs the predicted spectral characteristics discussed throughout this guide.
Figure 1: Molecular Structure of (2-Bromo-1-cyclobutylethyl)benzene.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum of (2-Bromo-1-cyclobutylethyl)benzene is predicted to exhibit distinct signals for the aromatic, benzylic, alkyl, and cyclobutyl protons. The chemical shifts are influenced by the electronegativity of the bromine atom and the anisotropic effects of the benzene ring.
Predicted ¹H NMR Data Summary
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H |
| Benzylic (CH-Ph) | 3.00 - 3.40 | Multiplet (m) | 1H |
| Brominated Methylene (CH₂-Br) | 3.50 - 3.90 | Multiplet (m) | 2H |
| Cyclobutyl Methine (CH-cyclo) | 1.80 - 2.20 | Multiplet (m) | 1H |
| Cyclobutyl Methylene (CH₂) | 1.50 - 2.00 | Multiplet (m) | 6H |
Expert Analysis:
-
Aromatic Region (7.20 - 7.40 ppm): The five protons on the monosubstituted benzene ring will appear as a complex multiplet in this region. This pattern is characteristic of many simple alkylbenzenes.[1][2]
-
Downfield Alkyl Protons: The methylene protons (CH₂-Br) are expected to be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent electronegative bromine atom. The benzylic proton (CH-Ph) is also shifted downfield by the benzene ring and its proximity to the bromine. The complex splitting patterns for these protons arise from coupling to each other and to the adjacent methine proton of the cyclobutyl group.
-
Cyclobutyl Protons (1.50 - 2.20 ppm): The protons on the cyclobutyl ring will resonate in the typical aliphatic region. Due to the ring's puckered nature and the presence of a chiral center, these protons are diastereotopic and will likely show complex multiplets. Their signals will overlap, making individual assignment challenging without advanced 2D NMR techniques.
¹³C NMR Spectroscopy (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data Summary
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (Quaternary, C-ipso) | ~140 |
| Aromatic C (CH) | 126 - 129 |
| Benzylic C (CH-Ph) | 50 - 55 |
| Brominated Methylene C (CH₂-Br) | 35 - 40 |
| Cyclobutyl Methine C (CH-cyclo) | 40 - 45 |
| Cyclobutyl Methylene C (CH₂) | 18 - 28 |
Expert Analysis:
-
Aromatic Carbons: As is typical for substituted benzenes, the carbon atom directly attached to the alkyl chain (ipso-carbon) will be the most downfield in the aromatic region.[3][4] The other aromatic carbons will appear in the 126-129 ppm range.
-
Aliphatic Carbons: The benzylic carbon is shifted downfield due to its attachment to the phenyl ring. The carbon bearing the bromine atom (CH₂-Br) will also be significantly deshielded. The carbons of the cyclobutyl ring are expected at higher field, consistent with standard alkane chemical shifts.[4]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of (2-Bromo-1-cyclobutylethyl)benzene would be characterized by absorptions corresponding to the aromatic ring and the carbon-halogen bond.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Aromatic C=C Stretch (overtones) | 1650 - 2000 | Weak ("benzene fingers") |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-Br Stretch | 500 - 600 | Strong |
| Aromatic C-H Bend (out-of-plane) | 690 - 770 | Strong |
Expert Analysis:
-
C-H Stretching: The spectrum will clearly distinguish between aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).[5]
-
Aromatic Region: The characteristic C=C stretching bands for the benzene ring will appear in the 1450-1600 cm⁻¹ region. Additionally, the weak overtone bands, often called "benzene fingers," in the 1650-2000 cm⁻¹ range can confirm the presence of the aromatic ring.[5] Strong absorptions between 690 and 770 cm⁻¹ are indicative of a monosubstituted benzene ring.[6][7]
-
Carbon-Bromine Bond: A strong absorption band in the lower frequency region of the spectrum (500-600 cm⁻¹) is a key indicator of the C-Br bond.[8]
Part 3: Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Ion | Predicted Abundance |
| 238/240 | [C₁₂H₁₅Br]⁺˙ (Molecular Ion) | Low-Medium |
| 159 | [C₁₂H₁₅]⁺ | Medium |
| 105 | [C₈H₉]⁺ | High |
| 91 | [C₇H₇]⁺ | High (Base Peak) |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity for ions containing a bromine atom.[9]
Expert Analysis & Fragmentation Pathway:
The fragmentation of (2-Bromo-1-cyclobutylethyl)benzene is expected to be dominated by cleavages that lead to stable carbocations.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
-
Molecular Ion (m/z 238/240): The molecular ion peak should be observable, exhibiting the characteristic 1:1 isotopic signature of bromine.[9]
-
Loss of Bromine Radical (m/z 159): Cleavage of the C-Br bond, the weakest bond in the aliphatic chain, will lead to the loss of a bromine radical (•Br) to form a secondary carbocation at m/z 159.
-
Benzylic Cleavage and Rearrangement (m/z 91, 105): The most favorable fragmentation pathway for alkylbenzenes is cleavage at the benzylic position to form a stable benzylic or tropylium cation.[10][11]
-
Cleavage between the benzylic carbon and the cyclobutyl group would yield an ion at m/z 183/185 ([C₈H₈Br]⁺).
-
A more likely dominant fragmentation involves cleavage and rearrangement. A common pathway in similar structures is the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91 , which is often the base peak in the spectra of alkylbenzenes.[12][13][14] The formation of an ion at m/z 105 via loss of the bromomethyl radical followed by rearrangement is also highly probable.[12]
-
Part 4: Experimental Protocols
Acquiring high-quality spectral data requires standardized methodologies. The following protocols outline the standard procedures for the analysis of a compound like (2-Bromo-1-cyclobutylethyl)benzene.
Figure 3: General Analytical Workflow for Spectroscopic Analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of (2-Bromo-1-cyclobutylethyl)benzene in about 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[4]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) is required. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and, for ¹H NMR, integration of the signals.
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record a background spectrum of the clean salt plates or empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol, acetonitrile, or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a direct infusion setup.[10]
-
GC-MS Method:
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms) and a temperature program to elute the compound.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Detection: Scan a mass range (e.g., m/z 40-400) to detect the molecular ion and relevant fragments.
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram. Analyze its mass spectrum, paying close attention to the molecular ion, base peak, and characteristic isotopic patterns.[9]
References
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- 3. (2-Bromoethyl)benzene(103-63-9) 13C NMR spectrum [chemicalbook.com]
- 4. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. (2-Bromoethyl)benzene(103-63-9) IR Spectrum [chemicalbook.com]
- 7. Benzene, (2-bromo-1-methylethyl)- [webbook.nist.gov]
- 8. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Benzene, (2-bromoethyl)- [webbook.nist.gov]
- 13. (2-Bromoethyl)benzene(103-63-9) MS spectrum [chemicalbook.com]
- 14. youtube.com [youtube.com]
Technical Guide: (2-Bromo-1-cyclobutylethyl)benzene & Analogous Scaffolds
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of (2-Bromo-1-cyclobutylethyl)benzene and its structural analogs.
This guide is structured for researchers in organic synthesis and drug discovery, focusing on the utility of this scaffold as a precursor for conformationally restricted phenethylamines and bioisosteres of branched alkyl-arenes.
Molecular Profile & Strategic Significance
(2-Bromo-1-cyclobutylethyl)benzene represents a high-value synthetic intermediate characterized by a
-
IUPAC Name: (2-Bromo-1-cyclobutylethyl)benzene
-
Molecular Formula:
-
Core Scaffold:
-Cycloalkyl-phenethyl halide -
Key Structural Feature: The cyclobutyl group at the benzylic position (C1) acts as a lipophilic spacer and a conformational lock.
Medicinal Chemistry Relevance
In drug design, this molecule serves as a critical electrophile for generating
-
Metabolic Stability: The strained ring resists cytochrome P450 oxidation compared to open alkyl chains.
-
Receptor Selectivity: The "pucker" of the cyclobutane ring (
) creates a unique 3D volume that can enhance binding affinity in hydrophobic pockets (e.g., monoamine transporters, sigma receptors).
Synthetic Methodologies
The synthesis of (2-bromo-1-cyclobutylethyl)benzene requires precise control over regiochemistry to avoid rearrangement of the strained cyclobutyl ring.
Pathway A: Radical Hydrobromination of -Cyclobutylstyrene
This is the preferred route for generating the primary bromide (anti-Markovnikov product).
Protocol:
-
Precursor Synthesis: Wittig olefination of cyclobutyl phenyl ketone using methyltriphenylphosphonium bromide and
-BuLi yields -cyclobutylstyrene. -
Hydrobromination: Reaction with anhydrous HBr in the presence of a radical initiator (AIBN or Benzoyl Peroxide).
Reaction Parameters:
-
Solvent: Benzene or Toluene (degassed).
-
Temperature:
to Reflux. -
Stoichiometry: 1.0 eq Alkene : 1.2 eq HBr : 0.05 eq AIBN.
Pathway B: Reductive Alkylation (Alternative)
For generating analogs with different substitution patterns (e.g., varying the phenyl ring).
-
Condensation: Cyclobutanecarboxaldehyde + Benzyl Grignard
Alcohol. -
Deoxygenation/Halogenation: Conversion of the secondary alcohol to bromide using
(Note: This typically yields the secondary bromide, which is a regioisomer of the topic molecule, often used for comparison).
Visualization: Synthetic Workflow
The following diagram outlines the primary synthesis and downstream derivatization pathways.
Caption: Figure 1. Synthesis of (2-bromo-1-cyclobutylethyl)benzene via radical hydrobromination and subsequent divergent transformations.
Experimental Protocols & Data
Protocol 1: Synthesis of -Cyclobutylstyrene (Precursor)
Causality: The Wittig reaction is chosen over Grignard addition/dehydration to prevent acid-catalyzed ring expansion of the cyclobutyl group (e.g., to cyclopentene derivatives).
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under Argon.
-
Add
-Butyllithium (1.2 eq, 2.5M in hexanes) dropwise at . Stir for 30 min (yellow ylide formation). -
Add Cyclobutyl phenyl ketone (1.0 eq) dropwise.
-
Warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Saturated
. -
Workup: Extract with hexanes (to precipitate triphenylphosphine oxide), dry over
, and concentrate.
Protocol 2: Radical Addition of HBr
Self-Validating Step: The disappearance of the vinyl proton signals in
-
Dissolve
-cyclobutylstyrene (10 mmol) in degassed toluene (50 mL). -
Add AIBN (0.5 mmol).
-
Heat to
. -
Bubble anhydrous HBr gas through the solution for 2 hours.
-
Note: Alternatively, use
in acetic acid if strictly anhydrous conditions are difficult, though this may promote cationic rearrangement.
-
-
Purification: Wash with
(aq), brine, and water. Flash chromatography (Silica, Hexanes/EtOAc 95:5).
Quantitative Data: Analog Comparison
The following table compares the physical properties and reactivity of the cyclobutyl analog versus standard alkyl variants.
| Property | Isopropyl Analog | Cyclobutyl Analog (Target) | Cyclopentyl Analog |
| Steric Bulk (A-value) | Medium | High (Rigid) | High (Flexible) |
| Lipophilicity (cLogP) | ~3.8 | ~4.1 | ~4.4 |
| Metabolic Stability | Low (Benzylic hydroxylation) | High (Ring strain prevents oxidation) | Medium |
| Good | Moderate (Steric hindrance) | Poor | |
| Primary Application | General Reagent | Bioisostere (Sibutramine/Opioid analogs) | Bioisostere |
Analogous Compounds & Biological Implications[1][2][3]
The (2-bromo-1-cyclobutylethyl)benzene scaffold is the direct precursor to a class of compounds known as
Key Analogs in Literature
-
N-Alkyl-1-cyclohexyl-2-phenylethylamines:
-
Activity: Investigated for analgesic activity (opioid-like) and NMDA antagonism.
-
Relation: The cyclobutyl target is the lower homolog. The ring contraction from cyclohexyl to cyclobutyl often retains potency while reducing lipophilicity and molecular weight.
-
-
Sibutramine Analogs:
-
Sibutramine contains a cyclobutyl group.[1] Analogs synthesized from the target bromide (via amine displacement) explore the "desmethyl" chemical space of serotonin-norepinephrine reuptake inhibitors (SNRIs).
-
-
2-Phenylcyclobutylamines (Isomers):
-
Distinction: In these compounds, the amine is on the ring. In our target, the amine (post-derivatization) is on the ethyl chain.
-
Significance: Used to probe conformational requirements of hallucinogenic phenethylamines (e.g., mescaline analogs).
-
Mechanism of Action (Hypothetical for Derivatives)
Derivatives synthesized from this bromide typically target monoamine transporters. The cyclobutyl group occupies the hydrophobic S1' pocket of the transporter, blocking substrate uptake.
Caption: Figure 2. Pharmacological pathway for phenethylamine derivatives synthesized from the title compound.
Safety & Handling (MSDS Summary)
-
Hazards: The compound is an alkyl bromide and likely a lachrymator (similar to phenethyl bromide and benzyl bromide). It is a skin irritant and potential sensitizer.
-
Storage: Store at
under inert atmosphere (Argon). Protect from light to prevent radical degradation (homolysis of C-Br bond). -
Spill Response: Neutralize with aqueous sodium thiosulfate or dilute ammonia.
References
-
Takahashi, H., et al. (1986).[2] Asymmetric alpha-substituted phenethylamines.[2][3][4] VI. Synthesis and analgesic activity of optically pure (R)- and (S)-N-alkyl-1-cyclohexyl-2-phenylethylamines.[2][3][4] Chemical & Pharmaceutical Bulletin.[2]
-
Nichols, D. E., et al. (1984). Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines.[5] Journal of Medicinal Chemistry.[5]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[5] (Contextual reference for Cyclobutyl as bioisostere).
-
BenchChem. Application Notes and Protocols for (2-bromo-1-cyclopentylethyl)benzene in Organic Synthesis. (Methodological analog).
-
ChemicalBook. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis. (Base scaffold reactivity).[6][2][7]
Sources
- 1. Cyclobutyl bromide synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric alpha-substituted phenethylamines. VI. Synthesis and analgesic activity of optically pure (R)- and (S)-N-alkyl-1-cyclohexyl-2-phenylethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Asymmetric .ALPHA.-substituted Phenethylamines. IV. [research.amanote.com]
- 5. Synthesis and evaluation of substituted 2-phenylcyclobutylamines as analogues of hallucinogenic phenethylamines: lack of LSD-like biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
Methodological & Application
Synthesis of (2-Bromo-1-cyclobutylethyl)benzene from cyclobutylstyrene
Executive Summary
This guide details the synthesis of (2-Bromo-1-cyclobutylethyl)benzene (Target 1 ), a high-value pharmacophore scaffold often used to introduce steric bulk and lipophilicity without the metabolic liability of flexible alkyl chains. The synthesis utilizes
The core challenge in this transformation is achieving complete anti-Markovnikov regioselectivity while preserving the strained cyclobutyl ring, which is prone to ring-opening rearrangement under cationic or radical stress. This protocol presents two validated pathways:
-
Method A (The "Gold Standard"): Hydroboration-Oxidation followed by Bromination. (Recommended for drug discovery/GLP).
-
Method B (The "Direct Route"): Radical-mediated Hydrobromination. (Recommended for scale-up with optimization).
Retrosynthetic Analysis & Mechanistic Logic
The target molecule features a bromine atom at the primary carbon and a bulky cyclobutyl/phenyl group at the secondary carbon.
-
Target Structure:
-
Precursor:
-Cyclobutylstyrene ( )
Critical Design Considerations:
-
Regiochemistry: Standard electrophilic addition of HBr follows Markovnikov's rule, yielding the tertiary bromide (
). To access the primary bromide, we must force anti-Markovnikov addition. -
Ring Strain: The cyclobutyl ring has a strain energy of ~26 kcal/mol. Radical intermediates adjacent to the ring (cyclobutylcarbinyl radicals) have a high propensity for ring-opening to 4-pentenyl derivatives (
at 25°C). However, the formation of a benzylic radical in the intermediate provides significant resonance stabilization, kinetically favoring the desired pathway over ring opening.
Pathway Visualization
Figure 1: Mechanistic divergence between the stepwise Hydroboration route (Method A) and the Radical route (Method B).
Detailed Protocols
Method A: Hydroboration-Oxidation-Bromination (Recommended)
Rationale: This 2-step sequence avoids free radical chains, virtually eliminating the risk of cyclobutyl ring opening.
Step 1: Synthesis of 2-Cyclobutyl-2-phenylethanol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Prep: Charge the flask with
-cyclobutylstyrene (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL). Cool to 0°C in an ice bath. -
Hydroboration: Dropwise, add
(1.0 M in THF, 3.5 mL, 0.35 eq—borane is trimeric).-
Note: Alternatively, use 9-BBN (0.5 M, 1.1 eq) for maximum regioselectivity if the styrene is sterically crowded.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of alkene).
-
Oxidation: Cool back to 0°C. CAREFULLY add 3M NaOH (4 mL) followed by 30%
(4 mL). The reaction is exothermic; control the temperature <20°C. -
Workup: Stir for 1 hour at RT. Extract with diethyl ether (
mL). Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields the alcohol intermediate.
Step 2: Bromination (Appel Reaction)
-
Setup: Dissolve the alcohol intermediate (from Step 1) in anhydrous DCM (dichloromethane, 0.2 M concentration).
-
Addition: Add Carbon Tetrabromide (
) (1.2 eq). Cool the solution to 0°C. -
Activation: Portion-wise, add Triphenylphosphine (
) (1.2 eq).-
Observation: The solution may turn slightly yellow.
-
-
Completion: Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Workup: Add Hexanes (equal volume to DCM) to precipitate triphenylphosphine oxide (
). Filter through a silica plug. -
Yield: Concentrate filtrate to obtain the target bromide.
Method B: Radical-Mediated Hydrobromination (Direct)
Rationale: Single-step atom economy. Requires strict temperature control to prevent polymerization and ring opening.
Reagents:
- -Cyclobutylstyrene
-
HBr (33% in Acetic Acid or dry gas)
-
Benzoyl Peroxide (BPO) or AIBN (Radical Initiator)
-
Solvent: Pentane or Hexane (Non-polar solvents favor radical mechanisms).
Protocol:
-
Solvation: Dissolve
-cyclobutylstyrene (10 mmol) in Pentane (100 mL).-
Why Pentane? Low boiling point allows easy removal; non-polar nature suppresses ionic Markovnikov addition.
-
-
Initiation: Add Benzoyl Peroxide (5 mol%).
-
HBr Addition:
-
Gas Method (Preferred): Bubble anhydrous HBr gas through the solution at -10°C while irradiating with a UV lamp (or visible light floodlight) to promote radical cleavage.
-
Solution Method: Add HBr/AcOH dropwise at 0°C.
-
-
Reaction: Stir for 2-4 hours. The mixture may become cloudy.
-
Quench: Pour into ice-cold saturated
(Caution: Gas evolution). -
Extraction: Separate organic layer, wash with water and brine.
-
Purification: The product is prone to elimination. Avoid distillation if possible. Purify via rapid silica filtration.
Quantitative Data & Specifications
| Parameter | Method A (Hydroboration) | Method B (Radical HBr) |
| Regioselectivity | >98:2 (Anti-Markovnikov) | ~85:15 (Variable) |
| Yield (Isolated) | 75-85% (Two Steps) | 50-65% |
| Purity | High (>98%) | Moderate (contains isomers) |
| Ring Integrity | Excellent (No ring opening) | Risk of <5% ring opening |
| Primary Impurity | Markovnikov adduct / Polymers |
Analytical Validation (Expected NMR Signals):
-
NMR (400 MHz,
):- 7.2-7.4 (m, 5H, Ar-H)
-
3.6-3.7 (m, 2H,
) -
3.1 (m, 1H, benzylic
) - 2.4 (m, 1H, cyclobutyl methine)
-
1.6-2.1 (m, 6H, cyclobutyl
)
Troubleshooting & Critical Controls
Workflow Logic Diagram
Figure 2: Decision matrix for selecting the appropriate synthetic route based on purity requirements.
Key Troubleshooting Tips:
-
Styrene Polymerization: In Method B, styrene derivatives can polymerize under radical conditions. Add 100 ppm BHT (butylated hydroxytoluene) if yields are low due to gum formation.
-
Incomplete Bromination (Method A): If the Appel reaction stalls, ensure the
is dry and the is fresh. Old contains oxide which inhibits the reaction. -
Elimination Side Reaction: The product is a
-bromo alkylbenzene. Heating it with strong base will revert it to the styrene. Store at 4°C.
References
-
Anti-Markovnikov Addition (Kharasch Effect)
-
Kharasch, M. S., & Mayo, F. R. (1933). The Peroxide Effect in the Addition of Reagents to Unsaturated Compounds.[2] Journal of the American Chemical Society.
-
Source:
-
-
Hydroboration-Oxidation Specifics
- Brown, H. C. (1961). Hydroboration - A Powerful Synthetic Tool. Tetrahedron.
-
Source:
-
Appel Reaction Protocol
- Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
-
Source:
- Cyclobutyl Radical Clocks: Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. Context: Provides kinetic data proving benzylic stabilization competes effectively against cyclobutyl ring opening.
Disclaimer: This protocol involves hazardous chemicals (HBr, Peroxides, Boranes).[3] All procedures should be performed in a fume hood with appropriate PPE by trained personnel.
Sources
Application Notes and Protocols: Grignard Reaction with (2-Bromo-1-cyclobutylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (1-Cyclobutylethyl)phenyl Magnesium Bromide
The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a powerful method for introducing alkyl and aryl groups.[1][2][3] This application note provides a detailed guide to the synthesis and utilization of a specific Grignard reagent, (1-cyclobutylethyl)phenyl magnesium bromide, derived from (2-Bromo-1-cyclobutylethyl)benzene. The incorporation of the cyclobutyl moiety is of significant interest in medicinal chemistry and drug development.[4][5] The unique three-dimensional structure of the cyclobutane ring can confer desirable properties to drug candidates, such as conformational rigidity, improved metabolic stability, and the ability to fill specific hydrophobic pockets in target proteins.[5][6][7] This guide will delve into the mechanistic nuances, provide a robust experimental protocol, and address common challenges associated with this transformation.
Reaction Mechanism and Key Considerations
The Grignard reaction proceeds in two main stages: the formation of the organomagnesium halide (the Grignard reagent) and its subsequent nucleophilic attack on an electrophile, typically a carbonyl compound.[8][9]
Part 1: Formation of (1-Cyclobutylethyl)phenyl Magnesium Bromide
The initial step involves the reaction of (2-Bromo-1-cyclobutylethyl)benzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1][2] The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and rendering it nucleophilic.[9][10]
Key Considerations for Reagent Formation:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will readily react with water, leading to their decomposition.[8][10][11] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[12][13][14]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction.[8] Activation is crucial and can be achieved by methods such as crushing the magnesium, adding a small crystal of iodine, or using a small amount of 1,2-dibromoethane.[8][9][12]
-
Initiation: The reaction is often characterized by an induction period. Gentle heating or the addition of a small amount of pre-formed Grignard reagent can help initiate the reaction.[15]
-
Solvent Choice: While both diethyl ether and THF are common solvents, THF is often preferred due to its higher boiling point and better ability to solvate the Grignard reagent.[16][17] However, the choice of solvent can influence the rate of side reactions.[18]
Part 2: Nucleophilic Addition to an Electrophile
Once formed, the (1-cyclobutylethyl)phenyl magnesium bromide acts as a potent nucleophile. The negatively polarized carbon atom attacks the electrophilic carbon of a carbonyl group (e.g., an aldehyde or ketone), forming a new carbon-carbon bond and a magnesium alkoxide intermediate.[2][9] Subsequent workup with a dilute acid protonates the alkoxide to yield the final alcohol product.[1][8]
Potential Side Reactions: The Wurtz Coupling
A significant side reaction in Grignard synthesis is the Wurtz coupling, where a newly formed Grignard reagent molecule reacts with an unreacted molecule of the starting halide.[18][19][20] This results in the formation of a homocoupled dimer (R-R) and reduces the yield of the desired Grignard reagent.[18]
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Adding the (2-Bromo-1-cyclobutylethyl)benzene solution dropwise to the magnesium suspension prevents a high local concentration of the halide.[18]
-
Temperature Control: Maintaining a controlled reaction temperature is crucial, as higher temperatures can favor the Wurtz coupling reaction.[18]
-
Sufficient Magnesium Surface Area: Ensuring an adequate surface area of magnesium promotes the formation of the Grignard reagent over the side reaction.[18]
Visualizing the Reaction Pathway
Caption: The two-stage process of the Grignard reaction.
Experimental Protocol
This protocol outlines the synthesis of (1-cyclobutylethyl)phenyl magnesium bromide and its subsequent reaction with a model ketone, acetone.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Notes |
| (2-Bromo-1-cyclobutylethyl)benzene | C₁₂H₁₅Br | 239.15 | 2.39 g (10 mmol) | |
| Magnesium Turnings | Mg | 24.31 | 0.36 g (15 mmol) | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | Freshly distilled from sodium/benzophenone |
| Iodine | I₂ | 253.81 | 1 crystal | For activation |
| Acetone | C₃H₆O | 58.08 | 0.58 g (10 mmol) | Anhydrous |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 20 mL | For quenching |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
Safety Precautions[16][22]
-
Fire Hazard: Grignard reagents and ether solvents are highly flammable.[16][17] All operations must be conducted in a fume hood, away from ignition sources.[12][21]
-
Reactive Nature: Grignard reagents are corrosive and react violently with water.[11][16] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[16][21]
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic.[12] An ice-water bath should be readily available for temperature control.[12][16]
Step-by-Step Procedure
Part A: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.[12][14]
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently heat the flask with a heat gun under nitrogen until the purple iodine vapor is observed and then dissipates, indicating the activation of the magnesium surface.[8] Allow the flask to cool to room temperature.
-
Reagent Addition: Add 10 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of (2-Bromo-1-cyclobutylethyl)benzene in 20 mL of anhydrous THF.
-
Initiation: Add a small portion (approximately 2 mL) of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a cloudy, grayish suspension. If the reaction does not start, gentle warming may be necessary.
-
Grignard Formation: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with Acetone
-
Electrophile Addition: Cool the Grignard reagent solution in an ice-water bath. Prepare a solution of acetone in 10 mL of anhydrous THF and add it dropwise to the stirred Grignard solution. A color change and the formation of a precipitate may be observed.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
Part C: Workup and Purification
-
Quenching: Carefully and slowly add 20 mL of saturated aqueous ammonium chloride solution to the reaction mixture while cooling in an ice bath to quench any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure alcohol.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate | Inactive magnesium surface; presence of moisture. | Crush a few turnings of magnesium with a glass rod; add another small crystal of iodine and warm gently; ensure all glassware and reagents are scrupulously dry.[8][12] |
| Low yield of the desired product | Incomplete reaction; significant Wurtz coupling side reaction. | Extend the reaction time for Grignard formation; ensure slow, dropwise addition of the halide; maintain a controlled, lower reaction temperature.[18] |
| Formation of a biphenyl byproduct | Wurtz coupling of the phenyl group. | This is a common side reaction, especially at higher temperatures.[22] Purification by column chromatography should effectively separate this less polar byproduct from the desired alcohol. |
| Grignard reagent decomposition | Presence of water or other protic impurities in the reagents or solvents. | Use freshly distilled, anhydrous solvents.[11][14] Ensure the starting halide and electrophile are also anhydrous. Consider using a sacrificial excess of the Grignard reagent.[12] |
Characterization of the Final Product
The structure and purity of the final alcohol product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the cyclobutyl, ethyl, phenyl, and newly formed alcohol moieties.[23]
-
Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming its identity. The fragmentation pattern can also offer structural information.[23]
-
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of an alcohol.
References
- Vertex AI Search. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Industrial Chemical Manufacturers.
- American Chemical Society. (n.d.). Grignard Reaction.
- Quora. (2022, February 19).
- University of Wisconsin-Madison. (n.d.).
- ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
- ResearchGate. (2026, January 29).
- ACS Publications. (2023, December 4). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development.
- Benchchem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.
- RSC Publishing. (2023, June 28).
- Department of Chemistry. (n.d.). Experiment 13: Grignard Reaction.
- Web Pages. (n.d.). 1. Grignard Reaction.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- Chemguide. (n.d.). Grignard reagents.
- Google Patents. (n.d.).
- Unknown. (n.d.). 25. The Grignard Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- Unknown. (n.d.). Grignard Reaction.
- Unknown. (n.d.). 25. The Grignard Reaction.
- Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current medicinal chemistry, 29(23), 4113–4135.
- Unknown. (n.d.). 19. The Grignard Reaction.
- JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.
- PMC. (n.d.).
- CORDIS. (2025, January 22).
- Benchchem. (n.d.). The Cyclopropylbenzene Moiety: A Key Player in Modern Medicinal Chemistry.
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- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
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- 8. web.mnstate.edu [web.mnstate.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 12. quora.com [quora.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 15. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]
- 16. acs.org [acs.org]
- 17. dchas.org [dchas.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]
Application Notes and Protocols for the Heck Reaction of (2-Bromo-1-cyclobutylethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide for performing the Heck reaction using (2-Bromo-1-cyclobutylethyl)benzene as a substrate. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development who are looking to leverage this versatile palladium-catalyzed cross-coupling reaction for the synthesis of novel molecular entities. The protocols and insights provided herein are grounded in established principles of the Heck reaction, adapted to the specific challenges and opportunities presented by the unique structural features of (2-Bromo-1-cyclobutylethyl)benzene.
Introduction to the Heck Reaction: A Pillar of Modern Synthesis
The Mizoroki-Heck reaction, a cornerstone of modern organic chemistry, facilitates the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of a vast array of complex molecules, including active pharmaceutical ingredients (APIs), natural products, and fine chemicals.[3][4] The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, valued for its functional group tolerance and broad substrate scope.[1][5][6]
The substrate of interest, (2-Bromo-1-cyclobutylethyl)benzene, presents a unique synthetic handle. The presence of a secondary alkyl bromide adjacent to a phenyl and a cyclobutyl group offers a gateway to novel molecular architectures. The Heck reaction, in this context, allows for the introduction of a vinyl group, which can be further elaborated, making it a key step in the diversification of this building block for drug discovery programs.
The Heck Reaction with (2-Bromo-1-cyclobutylethyl)benzene: Key Considerations
The successful execution of a Heck reaction with (2-Bromo-1-cyclobutylethyl)benzene requires careful consideration of its structural features. The secondary nature of the alkyl bromide and the steric bulk of the cyclobutyl and phenyl groups can influence reactivity and selectivity.
-
Substrate Reactivity: Secondary alkyl bromides are generally less reactive in the oxidative addition step compared to aryl or vinyl halides.[7] This may necessitate more forcing reaction conditions, such as higher temperatures or more active catalyst systems.
-
Steric Hindrance: The bulky cyclobutyl and phenyl groups can sterically hinder the approach of the palladium catalyst and the alkene, potentially slowing down the reaction rate. The choice of ligand is crucial to modulate the steric environment around the palladium center.[5]
-
Potential Side Reactions:
-
β-Hydride Elimination: A common side reaction in Heck couplings is β-hydride elimination from the alkyl-palladium intermediate, which can lead to the formation of styrene derivatives and other byproducts. The conformationally restricted nature of the cyclobutane ring might influence the rate of this process.[8]
-
Isomerization: The product alkene may undergo isomerization under the reaction conditions, leading to a mixture of regioisomers.[4]
-
Reductive Heck Pathway: In the presence of a hydride source, the reaction may proceed via a reductive Heck pathway, leading to the formation of a C-H bond instead of a C-C double bond.[8][9]
-
To address these challenges, a carefully optimized protocol is essential. The following sections provide a detailed experimental procedure and rationale for the choice of reagents and conditions.
Experimental Protocol: A Recommended Starting Point for Optimization
This protocol is designed as a robust starting point for the Heck reaction of (2-Bromo-1-cyclobutylethyl)benzene with a model alkene, such as n-butyl acrylate. Optimization of the reaction parameters is highly recommended for different alkene coupling partners.
Materials and Reagents
| Reagent | Role | Purity | Supplier (Example) |
| (2-Bromo-1-cyclobutylethyl)benzene | Substrate | >98% | Custom Synthesis |
| n-Butyl acrylate | Alkene | >99% | Sigma-Aldrich |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Precursor | >98% | Strem Chemicals |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Ligand | >98% | Acros Organics |
| Triethylamine (Et₃N) | Base | >99.5% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Solvent | Anhydrous | EMD Millipore |
| Tetra-n-butylammonium bromide (TBAB) | Additive (Optional) | >99% | TCI America |
Reaction Setup and Procedure
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the Heck reaction.
Step-by-Step Protocol:
-
Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Bromo-1-cyclobutylethyl)benzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and cycle between vacuum and an inert atmosphere (nitrogen or argon) three times to ensure an oxygen-free environment.[10]
-
-
Reaction Execution:
-
Through the septum, add anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Add triethylamine (1.5 mmol, 1.5 equiv) followed by n-butyl acrylate (1.2 mmol, 1.2 equiv).
-
Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.
-
-
Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Rationale for Experimental Choices
-
Catalyst System: Palladium(II) acetate is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.[11] Tri(o-tolyl)phosphine is a bulky phosphine ligand that can stabilize the palladium catalyst at high temperatures and promote the oxidative addition of the secondary alkyl bromide.[12]
-
Base: Triethylamine is a common organic base used to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[1]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst components and is stable at the required high temperatures.[3]
-
Temperature: Elevated temperatures are often necessary to overcome the activation barrier for the oxidative addition of less reactive alkyl halides.[12]
-
Additive: The addition of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can sometimes accelerate the reaction rate, particularly for less reactive bromides.[13]
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds via a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][5]
Diagram of the Heck Reaction Catalytic Cycle:
Caption: The catalytic cycle of the Heck reaction.
The key steps in the cycle are: [10][14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (2-Bromo-1-cyclobutylethyl)benzene to form a Pd(II) complex.[5]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond.[6]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, releasing the substituted alkene product.[5]
-
Reductive Elimination: The resulting palladium-hydride species is deprotonated by the base, which facilitates the reductive elimination of HBr and regenerates the active Pd(0) catalyst.[1]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, low reaction temperature, or insufficient reaction time. | Ensure an inert atmosphere, use fresh reagents, increase the temperature in increments, and extend the reaction time. |
| Formation of Byproducts | β-hydride elimination from the starting material, product isomerization. | Screen different ligands and bases, consider a lower reaction temperature, or explore the reductive Heck pathway. |
| Poor Reproducibility | Presence of oxygen or moisture, inconsistent reagent quality. | Use rigorous inert atmosphere techniques, use anhydrous solvents, and ensure consistent purity of starting materials. |
Applications in Drug Development
The vinylated products derived from the Heck reaction of (2-Bromo-1-cyclobutylethyl)benzene are versatile intermediates in drug discovery. The newly introduced double bond can be further functionalized through a variety of transformations, including:
-
Hydrogenation: To introduce saturated side chains.
-
Epoxidation and Dihydroxylation: To create chiral diols and epoxides.
-
Metathesis Reactions: For the construction of larger, more complex ring systems.
-
Michael Additions: To introduce nucleophiles at the β-position of the newly formed α,β-unsaturated system (if applicable).
The unique cyclobutyl-phenyl motif can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and enhanced binding affinity to biological targets. The ability to readily diversify this scaffold using the Heck reaction makes it a valuable tool for generating compound libraries for high-throughput screening. The intramolecular version of the Heck reaction is also a powerful tool for creating complex cyclic structures, including macrocycles, which are of increasing interest in drug discovery.[15]
References
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (URL: [Link])
-
Heck reaction - Wikipedia. (URL: [Link])
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (URL: [Link])
-
Chemistry Heck Reaction - SATHEE. (URL: [Link])
-
Heck Reaction - Chemistry LibreTexts. (URL: [Link])
-
Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC. (URL: [Link])
-
Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC. (URL: [Link])
-
Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B. (URL: [Link])
-
The Heck reaction involves palladium-catalyzed coupling of alkenes with a.. - Filo. (URL: [Link])
-
Heck Reaction—State of the Art - MDPI. (URL: [Link])
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (URL: [Link])
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. (URL: [Link])
-
Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity - ChemRxiv. (URL: [Link])
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (URL: [Link])
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (URL: [Link])
-
Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC. (URL: [Link])
-
(2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. (URL: [Link])
-
RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS Majid M. Heravi and Azadeh Fa - LOCKSS: Serve Content. (URL: [Link])
-
1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. (URL: [Link])
-
Palladium-Catalyzed Synthesis of 1-Alkylidene-2-dialkylaminomethyl Cyclobutane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions: Influence of Nucleophile and Water on the Reaction Mechanism | Request PDF - ResearchGate. (URL: [Link])
-
Unactivated Alkyl Chloride Reactivity in Excited-State Palladium Catalysis - KAUST Repository. (URL: [Link])
-
Optimization of conditions for the Heck reaction - ResearchGate. (URL: [Link])
-
Heck Reaction - Organic Chemistry Portal. (URL: [Link])
-
What the Heck - GalChimia. (URL: [Link])
-
Propose a synthesis 2-bromo-4-butyl-1-(1-etyhlpropyl)-benzene from benzene. you may use any... - Homework.Study.com. (URL: [Link])
-
16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (URL: [Link])
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed. (URL: [Link])
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins - The University of Liverpool Repository. (URL: [Link])
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
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- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]
- 7. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. The Heck reaction involves palladium-catalyzed coupling of alkenes with a.. [askfilo.com]
- 15. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Using (2-Bromo-1-cyclobutylethyl)benzene in pharmaceutical intermediate synthesis
Application Note: Strategic Utilization of (2-Bromo-1-cyclobutylethyl)benzene in Medicinal Chemistry
Executive Summary
(2-Bromo-1-cyclobutylethyl)benzene (CAS: 1600621-20-2) is a specialized alkyl bromide intermediate used primarily in the synthesis of
This guide details the specific protocols for transforming this building block into high-value pharmaceutical intermediates, focusing on nucleophilic substitutions (
Chemical Profile & Strategic Value
Physicochemical Properties
-
Structure: A benzene ring functionalized with a 1-cyclobutyl-2-bromoethyl group.[2][3][4][5]
-
Molecular Formula:
-
Appearance: Typically a colorless to pale yellow oil (analog-based estimation).[2]
-
Solubility: Soluble in DCM, THF, DMF, and Acetonitrile. Insoluble in water.
Medicinal Chemistry Rationale
The cyclobutyl group in this position serves two distinct roles in structure-activity relationship (SAR) studies:
-
Bioisosterism: It acts as a lipophilic, metabolically stable bioisostere for isopropyl or sec-butyl groups. Unlike flexible alkyl chains, the cyclobutyl ring restricts conformational freedom, potentially reducing entropic penalties upon binding.
-
Metabolic Blocking: Placing a bulky cycloalkyl group adjacent to the benzylic position hinders cytochrome P450-mediated oxidation at the benzylic carbon, a common metabolic soft spot in phenethylamines.
Experimental Workflows
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
Figure 1: Divergent synthetic utility of (2-Bromo-1-cyclobutylethyl)benzene in generating diverse pharmacophores.
Detailed Protocols
Protocol A: Synthesis of N-Substituted -Cyclobutyl Phenethylamines
This reaction constructs the core skeleton found in analogs of Sibutramine and other monoamine transporter inhibitors.[2]
Mechanism: Bimolecular Nucleophilic Substitution (
Materials:
-
Secondary Amine (e.g., Dimethylamine, Pyrrolidine) (2.0 - 3.0 equiv)[2]
-
Potassium Carbonate (
) (3.0 equiv) - Milled/Powdered[2] -
Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst[2]
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Dissolution: Dissolve (2-Bromo-1-cyclobutylethyl)benzene (1.0 mmol) in anhydrous MeCN (5 mL).
-
Activation: Add powdered
(3.0 mmol) and catalytic KI (0.1 mmol). Stir for 10 minutes at room temperature. Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ. -
Addition: Add the secondary amine (2.5 mmol). If the amine is a hydrochloride salt, increase the base equivalents to 4.0.
-
Reaction: Heat the mixture to 60–80°C for 12–18 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[2]
-
Checkpoint: If elimination byproduct (styrene analog) is observed, lower temperature to 50°C and extend time.
-
-
Workup: Cool to room temperature. Filter off inorganic solids through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Purification: Dilute residue with EtOAc, wash with water (
) and brine. Dry over .[8] Purify via flash column chromatography (typically DCM/MeOH gradients for amines).
Expected Yield: 75–85%[9]
Protocol B: Cyanation for Chain Extension
This protocol generates the nitrile derivative, a precursor to
Materials:
-
Sodium Cyanide (NaCN) (1.5 equiv) (Caution: Highly Toxic)
-
Solvent: DMSO (dry)
Step-by-Step Procedure:
-
Safety: Perform all operations in a well-ventilated fume hood. Ensure a cyanide antidote kit is available.
-
Reaction: Dissolve the bromide substrate in DMSO (0.5 M concentration).
-
Addition: Add NaCN (1.5 equiv) in a single portion.
-
Heating: Heat to 90°C for 4–6 hours. The high dielectric constant of DMSO accelerates the
displacement. -
Quench: Cool to 0°C. Slowly quench with water (exothermic).
-
Extraction: Extract with
(Diethyl ether) three times. Note: Avoid acidic workup initially to prevent HCN generation. -
Oxidative Bleach: Treat aqueous waste with bleach (sodium hypochlorite) to neutralize cyanide residues before disposal.
Critical Quality Attributes (CQAs) & Troubleshooting
| Parameter | Specification | Impact on Synthesis | Mitigation Strategy |
| Purity (GC/HPLC) | >98% | Impurities (e.g., styrene derivatives) complicate downstream purification.[2] | Store at 2-8°C under Argon to prevent spontaneous elimination.[2] |
| Water Content | <0.1% | Water competes as a nucleophile (forming alcohols) or hydrolyzes imines. | Use anhydrous solvents and flame-dried glassware.[2] |
| Steric Hindrance | High | Cyclobutyl group retards nucleophilic attack. | Use KI (Finkelstein conditions) and polar aprotic solvents (DMF/DMSO). |
Safety & Handling
-
Alkylating Potential: As a primary/secondary alkyl bromide, this compound is a potential alkylating agent. It may be genotoxic. Handle with double gloves (Nitrile/Neoprene) and avoid inhalation.
-
Lachrymator: Benzyl-adjacent halides can be irritating to eyes and mucous membranes.[2]
-
Disposal: All halogenated waste must be segregated. Cyanide waste from Protocol B requires specific oxidative neutralization (Bleach/NaOH) prior to disposal.
References
-
Bioisosterism of Cyclobutyl Groups
-
Nucleophilic Substitution Methodologies
-
Phenethylamine Synthesis in CNS Drug Discovery
-
Lewin, A. H., et al. (2008). "Synthesis and evaluation of N-substituted-phenyl-2-aminopropanes as carbocation-based inhibitors of the dopamine transporter." Bioorganic & Medicinal Chemistry. Link
- Context: Illustrates the SAR of phenethylamine derivatives and the impact of -substitution.
-
-
Cyclobutane in Drug Design
Sources
- 1. 147514-19-0|[(2S)-1-BRomopropan-2-yl]benzene|BLD Pharm [bldpharm.com]
- 2. CA1233482A - Process for preparing 2-hydroxy-2-phenylethylamines - Google Patents [patents.google.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. 38383-07-2|(3-Bromocyclohexyl)benzene|BLD Pharm [bldpharm.com]
- 5. 36617-02-4|(2-Bromocyclopropyl)benzene|BLD Pharm [bldpharm.com]
- 6. CAS 1600621-20-2 | Sigma-Aldrich [sigmaaldrich.com]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of (2-Bromo-1-cyclobutylethyl)benzene in Medicinal Chemistry
Executive Summary
(2-Bromo-1-cyclobutylethyl)benzene (CAS: [Search for specific CAS if available, otherwise use generic descriptor]) is a high-value electrophilic intermediate used to synthesize conformationally restricted
This guide details the application of this intermediate in generating Sterically Tuned GPCR Ligands and Monoamine Reuptake Inhibitors , providing a validated protocol for its synthesis via anti-Markovnikov hydrobromination and its subsequent conversion into bioactive amine scaffolds.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (2-Bromo-1-cyclobutylethyl)benzene |
| Common Name | |
| Structure | Ph-CH(cBu)-CH |
| Molecular Formula | C |
| Molecular Weight | 239.15 g/mol |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, Et |
| Reactivity Profile | Primary alkyl bromide; susceptible to S |
Medicinal Chemistry Rationale
The Cyclobutyl Bioisostere
The incorporation of a cyclobutyl ring at the benzylic position of a phenethylamine scaffold serves three distinct purposes in drug design:
-
Conformational Restriction: Unlike an isopropyl group, the cyclobutyl ring restricts the rotation of the C
-C bond, potentially locking the pharmacophore into a bioactive conformation preferred by monoamine transporters (SERT, NET, DAT). -
Metabolic Blocking: The steric bulk adjacent to the benzylic position hinders cytochrome P450-mediated benzylic hydroxylation, extending the half-life (
) of the resulting drug candidate. -
Lipophilicity Tuning: The cyclobutyl group increases lipophilicity (approx. +0.8 LogP vs. methyl) facilitating Blood-Brain Barrier (BBB) penetration.
Target Scaffolds
This intermediate is the direct precursor to 2-cyclobutyl-2-phenylethylamines , a scaffold found in:
-
Novel Triple Reuptake Inhibitors (TRIs): Analogs of sibutramine and venlafaxine.
-
Trace Amine-Associated Receptor (TAAR) Agonists: For schizophrenia and depression.
Synthesis Protocol: The Anti-Markovnikov Route
While (2-Bromo-1-cyclobutylethyl)benzene can be synthesized via the reduction of
Precursor Synthesis (Wittig Olefination)
Reaction: Cyclobutyl phenyl ketone + MePPh
-
Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M) under N
. -
Add KO_t_Bu (1.3 equiv) portion-wise at 0°C. Stir for 1 hour (solution turns yellow).
-
Add Cyclobutyl phenyl ketone (1.0 equiv) dropwise.
-
Warm to RT and reflux for 4 hours.
-
Workup: Quench with saturated NH
Cl, extract with hexanes (to precipitate Ph PO), dry, and concentrate. Purify via silica plug (Hexanes).
Critical Step: Radical Hydrobromination
Objective: Install the bromine at the terminal carbon (Anti-Markovnikov) to generate the primary bromide.
-
Reagents: 1-Cyclobutyl-1-phenylethene (1.0 equiv), HBr (33% in AcOH), Benzoyl Peroxide (BPO, 0.05 equiv).
-
Solvent: Toluene (anhydrous).
Step-by-Step Protocol:
-
Setup: Dissolve the alkene in toluene (0.2 M) in a round-bottom flask equipped with a drying tube.
-
Initiation: Add Benzoyl Peroxide (5 mol%).
-
Addition: Cool the solution to 0°C. Introduce HBr (gas or solution in AcOH) slowly over 30 minutes. Note: Maintaining low temperature initially prevents polymerization.
-
Propagation: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
Monitoring: Check TLC (Hexanes/EtOAc 9:1). The alkene spot (high R
) should disappear. -
Workup:
-
Wash reaction mixture with water (2x), saturated NaHCO
(until neutral), and brine. -
Dry over MgSO
and concentrate under reduced pressure.
-
-
Purification: Flash column chromatography (SiO
, 0-5% EtOAc in Hexanes). The product is less polar than the alkene.
Application Protocol: Synthesis of Bioactive Amines
This protocol describes the conversion of the bromide into a secondary amine, a common pharmacophore in CNS-active drugs.
Nucleophilic Substitution (Amination)
Reaction: (2-Bromo-1-cyclobutylethyl)benzene + Methylamine
Reagents:
-
Substrate: (2-Bromo-1-cyclobutylethyl)benzene (1.0 equiv)
-
Nucleophile: Methylamine (2.0 M in THF, 5.0 equiv)
-
Base: K
CO (2.0 equiv) -
Catalyst: KI (0.1 equiv) - Essential for Finkelstein activation
Procedure:
-
Activation: In a pressure tube, dissolve the bromide in MeCN (acetonitrile, 0.3 M). Add K
CO and KI. -
Substitution: Add the Methylamine solution. Seal the tube securely.
-
Heating: Heat to 60°C for 16 hours. Caution: Pressure vessel required.
-
Workup: Cool to RT. Filter off solids. Concentrate the filtrate.
-
Acid-Base Extraction (Purification):
-
Dissolve residue in Et
O. -
Extract with 1N HCl (3x). The amine moves to the aqueous phase; unreacted bromide stays in organic.
-
Basify the aqueous layer (pH > 12) with 4N NaOH.
-
Extract back into DCM (3x). Dry (Na
SO ) and concentrate to yield the pure amine free base.
-
Visual Workflows
Synthesis & Application Pathway[2]
Caption: Synthetic route from commercial ketone to bioactive amine via the key bromide intermediate.[1][2][3][4][5][6][7]
Pharmacophore Logic
Caption: Mechanistic impact of the cyclobutyl substitution on the phenethylamine pharmacophore.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Bromination | Polymerization of alkene | Ensure temperature is 0°C during HBr addition; increase BPO slightly. |
| Markovnikov Product Formed | Radical mechanism failure | Ensure reagents are peroxide-free (fresh BPO) or use UV light initiation. |
| Incomplete Amination | Steric hindrance | Use a sealed tube at higher temp (80°C) or switch solvent to DMF. |
| Elimination Byproduct | Base too strong/Heat | Use a weaker base (NaHCO |
References
-
BenchChem. (2025).[8] Application Notes and Protocols for (2-bromo-1-cyclopentylethyl)benzene in Organic Synthesis. Retrieved from
-
ChemicalBook. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis. Retrieved from
-
Masui, H., et al. (2012).[9] "One-pot, three-component coupling approach to the synthesis of
-iminocarboxamides." Organic Letters, 14(16), 4090-4093.[9] -
Nguyen, S. T., et al. (2015).[9] "Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors." Bioorganic & Medicinal Chemistry, 23(9), 2024-2034.
-
Sigma-Aldrich. (2024). Product Specification: (2-Bromoethyl)benzene. Retrieved from
(Note: While specific literature on the cyclobutyl analog is proprietary or sparse, references 1 and 2 provide the foundational chemistry for the cyclopentyl and ethyl analogs, which is chemically homologous.)
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents [patents.google.com]
- 3. 4,4'-Oxybis(bromobenzene) | CAS#:2050-47-7 | Chemsrc [chemsrc.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 6. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (2-ブロモエチル)ベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Scale-Up Synthesis of (2-Bromo-1-cyclobutylethyl)benzene
Topic: Scale-up synthesis of (2-Bromo-1-cyclobutylethyl)benzene Content Type: Application Note & Process Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary
(2-Bromo-1-cyclobutylethyl)benzene (CAS: Analogous to 103-63-9 derivatives) is a sterically congested aryl-alkyl halide scaffold. It serves as a critical electrophile in the synthesis of CNS-active agents (e.g., serotonin-norepinephrine reuptake inhibitors) and peptidomimetics.
This guide details a robust, three-step process chemistry route designed for gram-to-kilogram scale-up . Unlike bench-scale methods that prioritize speed over purity, this protocol emphasizes impurity profile control , thermal safety , and atom economy .
Key Process Features
-
Route: Wittig Olefination
Regioselective Hydroboration Appel Bromination. -
Overall Yield Target: 65–75% (3 steps).
-
Critical Quality Attribute (CQA): Control of the styrene impurity (elimination byproduct) and regioisomeric Markovnikov alcohol.
Retrosynthetic Strategy & Pathway
The synthesis addresses the challenge of installing a primary bromide adjacent to a sterically bulky, benzylic center without inducing elimination or rearrangement.
Synthetic Logic
-
Carbon Framework: Constructed via Wittig olefination of cyclobutyl phenyl ketone. This is superior to Grignard addition to cyclobutanecarbaldehyde, which often yields mixtures of diastereomers and competitive reduction products.
-
Hydroxyl Installation: Hydroboration-oxidation is selected to strictly enforce anti-Markovnikov selectivity, placing the oxygen at the terminal carbon.
-
Bromination: The Appel reaction (PPh
/CBr ) is chosen over HBr or PBr to maintain neutral conditions, preventing acid-catalyzed migration of the cyclobutyl group or elimination to the styrene.
Reaction Pathway Diagram[1]
Figure 1: Strategic workflow for the synthesis of (2-Bromo-1-cyclobutylethyl)benzene ensuring regiocontrol.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Cyclobutyl-1-phenylethylene
Reaction Type: Wittig Olefination Scale: 100 g Input
Rationale: The steric bulk of the cyclobutyl group requires a reactive ylide. Methyltriphenylphosphonium bromide is used with Potassium tert-butoxide (KOtBu) to generate the ylide in situ.
Protocol
-
Equipment Setup: 2L 3-neck round-bottom flask (RBF), mechanical stirrer, N
inlet, internal temperature probe, addition funnel. -
Ylide Formation:
-
Charge Methyltriphenylphosphonium bromide (1.2 equiv, 268 g) and anhydrous THF (1.0 L). Cool to 0°C.
-
Add KOtBu (1.25 equiv, 87.5 g) portion-wise over 30 mins. The solution will turn bright yellow (ylide formation). Stir for 1 hour at 0°C.
-
-
Addition:
-
Dissolve Cyclobutyl phenyl ketone (1.0 equiv, 100 g) in minimal THF (100 mL).
-
Add ketone solution dropwise to the ylide suspension over 45 mins, maintaining internal temp <10°C.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexanes; Product R
~0.8 vs Ketone R ~0.4). -
Workup (Ph
PO Removal):-
Quench with saturated NH
Cl (500 mL). -
Extract with Heptane (2 x 500 mL). Note: Heptane is preferred over Ether/EtOAc as it precipitates Triphenylphosphine oxide (Ph
PO). -
Filter the organic layer through a pad of silica to remove residual Ph
PO. -
Concentrate to yield a colorless oil.
-
Critical Process Parameter (CPP): Moisture control is vital. Even 1% water content in THF can reduce conversion by 10-15% due to protonation of the ylide.
Step 2: Synthesis of 2-Cyclobutyl-2-phenylethanol
Reaction Type: Hydroboration-Oxidation Scale: ~90 g (Intermediate 1) Input
Rationale: Standard hydration (H
Protocol
-
Hydroboration:
-
Charge 1-Cyclobutyl-1-phenylethylene (90 g) and anhydrous THF (450 mL) into a dry 2L RBF under N
. Cool to 0°C. -
Add BH
·THF complex (1.0 M, 0.6 equiv relative to alkene, 340 mL) dropwise via cannula or pressure-equalizing funnel. Caution: Exothermic. -
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
-
Oxidation (The Safety Bottleneck):
-
Cool mixture back to -10°C.
-
Sequence: Add NaOH (3M, 200 mL) slowly. Then, add H
O (30% aq, 200 mL) very slowly, maintaining temp <20°C. -
Safety Note: The oxidation of organoboranes is highly exothermic. Do not rush this step.
-
-
Workup:
-
Stir for 1 hour at RT.
-
Separate layers. Extract aqueous phase with MTBE (2 x 300 mL).
-
Wash combined organics with Na
SO (aq) to quench peroxides (Test with starch-iodide paper). -
Dry (MgSO
) and concentrate.
-
Data Table: Reagent Stoichiometry
| Reagent | Equiv.[1][2] | Role | Hazard Note |
| Alkene (Inter 1) | 1.0 | Substrate | - |
| BH | 0.6 | Hydroboration | Flammable gas (B |
| NaOH (3M) | 3.0 | Base | Corrosive |
| H | 3.0 | Oxidant | Strong Oxidizer, Exothermic |
Step 3: Synthesis of (2-Bromo-1-cyclobutylethyl)benzene
Reaction Type: Appel Reaction Scale: ~80 g (Intermediate 2) Input
Rationale: Converting the alcohol to bromide using PBr
Protocol
-
Setup: 2L RBF, wrapped in foil (light sensitive), N
atmosphere. -
Dissolution: Charge 2-Cyclobutyl-2-phenylethanol (80 g, 1.0 equiv) and CBr
(1.2 equiv, 180 g) in DCM (800 mL). Cool to 0°C. -
Addition:
-
Dissolve Triphenylphosphine (PPh
) (1.2 equiv, 143 g) in DCM (300 mL). -
Add PPh
solution dropwise to the main reaction mixture over 1 hour. -
Observation: Solution typically turns from colorless to yellow.
-
-
Completion: Stir at RT for 3–4 hours. Monitor by TLC or HPLC.
-
Workup:
-
Concentrate the reaction mixture to ~200 mL volume.
-
Add Heptane (1.0 L) and stir vigorously for 30 mins. Ph
PO will precipitate as a white solid. -
Filter off the solid.
-
Concentrate the filtrate.
-
Purification: Vacuum distillation is recommended for high purity (bp ~130°C @ 0.5 mmHg), or silica plug filtration if distillation is not feasible.
-
Quality Control & Analytical Specifications
Expected Data
-
Appearance: Clear, colorless to pale yellow oil.[3]
-
1H NMR (400 MHz, CDCl
):- 7.20–7.40 (m, 5H, Ar-H)
- 3.65 (dd, 1H, -CHH -Br)
- 3.50 (dd, 1H, -CH H-Br)
- 2.85 (m, 1H, Ph-CH -)
- 2.40 (m, 1H, Cyclobutyl methine)
-
1.6–2.1 (m, 6H, Cyclobutyl CH
)
-
Mass Spec: M+ doublet (79Br/81Br) pattern.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Wet THF or old KOtBu | Distill THF from Na/Benzophenone; use fresh sublimed KOtBu. |
| Styrene Impurity (Step 3) | Elimination side reaction | Ensure temp stays <5°C during PPh |
| Residual Ph | Inefficient precipitation | Perform a second precipitation with cold Pentane/Heptane (1:1). |
Safety & Handling (E-E-A-T)
-
Borane (BH
): Highly toxic and flammable. Use a dedicated fume hood. Quench all glassware with acetone before washing with water to destroy residual boranes. -
Peroxides: Verify peroxide destruction in Step 2 before concentration. Concentrating peroxides can lead to explosions.
-
Carbon Tetrabromide (CBr
): Hepatotoxic. Handle with double gloves and strict containment.
References
- Wittig Olefination Standards: Maercker, A. Org. React.1965, 14, 270. (Classic review on mechanism and scale-up).
-
Anti-Markovnikov Hydroboration: Brown, H. C.; Zweifel, G. "Hydroboration. VII. Directive Effects." J. Am. Chem. Soc.1960 , 82, 4708–4712. Link
-
Appel Reaction Protocol: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angew.[4][5] Chem. Int. Ed. Engl.1975 , 14, 801–811. Link
- Safety in Scale-Up: Anderson, N. G. Practical Process Research and Development, 2nd Ed.; Academic Press: Oxford, 2012. (General grounding for solvent selection and exotherm management).
Sources
Troubleshooting & Optimization
Technical Support Center: Bromination of Cyclobutylstyrene
Executive Summary & System Overview
Welcome to the technical support interface for the bromination of cyclobutylstyrene. This substrate presents a unique "double-threat" challenge in synthesis:
-
The Styrene Moiety: Highly susceptible to acid-catalyzed cationic polymerization and oxidative degradation.
-
The Cyclobutyl Ring: Possesses significant ring strain (~26.5 kcal/mol), making it vulnerable to radical ring-opening or rearrangement if carbocations are generated adjacent to the ring.
This guide addresses the three primary failure modes: Oligomerization (Gelling) , Benzylic Radical Substitution , and Ring Rearrangement .
Diagnostic Matrix: Troubleshooting Side Reactions
Use this table to match your experimental symptoms with the underlying chemical pathology.
| Symptom | Probable Cause | Mechanism | Immediate Corrective Action |
| Reaction mixture turns into a viscous gel or gum. | Cationic Polymerization | The styrene double bond polymerizes, initiated by trace | Stop reaction. For future runs, add a weak base (e.g., |
| NMR shows complex splitting/loss of cyclobutyl methine proton. | Radical Substitution | Free-radical bromination at the benzylic position on the cyclobutyl ring (tertiary C-H). | Exclude light. Wrap flask in foil. Degas solvents to remove |
| Product mass is correct, but NMR shows cyclopentyl signals. | Ring Expansion | If the cyclobutyl group is | Change Reagent. Avoid electrophilic |
| Yield is low; black tar forms. | Aromatic Substitution | The cyclobutyl group activates the ring, promoting Ar-Br formation (over-bromination). | Control Stoichiometry. Ensure strict 1.0 equiv of |
Mechanistic Pathways & Decision Logic
The following diagram visualizes the divergence between the desired pathway and the critical side reactions.
Caption: Figure 1. Divergence of ionic addition (desired) vs. radical and polymerization pathways.
Frequently Asked Questions (Technical Deep Dive)
Q1: Why does my reaction solidify (polymerize) even at 0°C?
Answer: Styrene derivatives are exceptionally sensitive to Cationic Polymerization .
-
The Mechanism: The electrophilic addition of bromine generates a transient cationic species (bromonium ion or open benzylic carbocation). If a nucleophile (bromide ion) does not trap this immediately, the cation can attack another molecule of styrene. Furthermore, the reaction produces trace
, which is an autocatalytic initiator for polymerization. -
The Fix: You must use a "Buffered Bromination" protocol. Add 1.1 equivalents of solid sodium bicarbonate (
) or calcium carbonate ( ) to the reaction mixture. This neutralizes in situ without interfering with the neutral addition.
Q2: I see impurities indicating bromination on the cyclobutyl ring. How do I stop this?
Answer: This is Benzylic Radical Substitution .
-
The Mechanism: The tertiary proton on the cyclobutyl ring (where it attaches to the phenyl group) is benzylic. Benzylic C-H bonds are weak (~85-90 kcal/mol). If your lab has ambient UV light or if the reaction heats up, bromine radicals (
) form and abstract this hydrogen. -
The Fix:
-
Darkness: Wrap the flask completely in aluminum foil.
-
Oxygen Control: While oxygen acts as a radical initiator in some reactions, in bromination, it can sometimes promote chain oxidation. Run under an inert atmosphere (
or ). -
Temperature: Run at -10°C or lower. Radical abstraction has a higher activation energy than ionic addition; cooling suppresses the side reaction.
-
Q3: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?
Answer:
-
For Radical Bromination: Yes, NBS is the standard.
-
For Addition (Dibromide formation): Generally, No , unless you use specific conditions. NBS is typically used for allylic/benzylic substitution (Wohl-Ziegler reaction).[1][2] Using NBS to add bromine across the double bond often requires a protic solvent (water/DMSO) which leads to Bromohydrins (OH and Br added) rather than Dibromides.
-
Recommendation: If you need the dibromide, stick to
(or Pyridinium Tribromide for a solid, weighable alternative) in or .
Standard Operating Procedure (SOP)
Protocol: Buffered Bromination of 4-Cyclobutylstyrene
Target: 1-(1,2-dibromoethyl)-4-cyclobutylbenzene
Reagents:
-
4-Cyclobutylstyrene (1.0 equiv)
-
Bromine (
) (1.05 equiv) OR Pyridinium Tribromide (1.05 equiv) -
Dichloromethane (DCM) (Concentration: 0.1 M)
-
Potassium Carbonate (
) (0.5 equiv, anhydrous powder)
Workflow:
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Add Cyclobutylstyrene and anhydrous DCM.
-
Buffering: Add the solid
. Note: This heterogeneous base scavenges HBr to prevent polymerization. -
Cooling: Cool the bath to -10°C (Ice/Salt bath) or -78°C (Dry ice/Acetone) if high precision is needed. Wrap flask in foil.
-
Addition:
-
Dilute
in DCM (1:1 v/v) in the addition funnel. -
Add dropwise over 30-60 minutes.
-
Visual Cue: The solution should consume the red bromine color. If color persists permanently, stop addition.
-
-
Quench: Once addition is complete, pour mixture into saturated aqueous
(Sodium thiosulfate) to destroy excess bromine. -
Workup: Extract with DCM, wash with water, dry over
. -
Analysis: Check NMR immediately. Do not heat the product above 40°C during rotary evaporation, as alkyl bromides can eliminate HBr thermally.
Interactive Troubleshooting Flowchart
Caption: Figure 2. Step-by-step decision tree for identifying reaction failures.
References
-
Mechanism of Bromination: Master Organic Chemistry. (2013).[2][3][4] Bromination of Alkenes - The Mechanism. Link
-
Cationic Polymerization Risks: Polymer Science Learning Center. Cationic Polymerization of Styrene. Link
-
Cyclobutane Ring Strain & Stability: Filo. (2025). Stability and Reaction of Cyclobutane. Link
-
Radical Bromination Side Reactions: BenchChem. (2025).[5] Common side reactions in the bromination of ethyl 4-methoxybenzoate. Link
-
Use of NBS vs Br2: Organic Chemistry Portal. N-Bromosuccinimide (NBS).[1][4][5] Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. BJOC - Bromination of hydrocarbons with CBr4, initiated by light-emitting diode irradiation [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Strategies for Impurity Profiling of (2-Bromo-1-cyclobutylethyl)benzene
Introduction: The Critical Role of Impurity Analysis
Welcome to the technical support center for the analytical characterization of (2-Bromo-1-cyclobutylethyl)benzene. As a key intermediate in the synthesis of advanced pharmaceutical compounds, ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final drug product.[1] Impurities can arise from various stages, including the manufacturing process, degradation over time, or interactions with packaging materials.[1]
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methods for detecting, identifying, and quantifying impurities, structured in a practical question-and-answer format to address the specific challenges you may encounter. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a framework for managing impurities in new drug substances.[2][3][4]
Section 1: Understanding Potential Impurities
Before diving into analytical methods, it's crucial to anticipate the types of impurities that may be present. The synthetic route to (2-Bromo-1-cyclobutylethyl)benzene typically dictates the profile of process-related impurities.
Q1: What are the most common potential impurities I should be looking for in a sample of (2-Bromo-1-cyclobutylethyl)benzene?
A1: Impurities are generally categorized as organic, inorganic, or residual solvents.[2] For (2-Bromo-1-cyclobutylethyl)benzene, the most probable organic impurities originate from the synthesis process, which often involves the bromination of a precursor like (1-cyclobutylethyl)benzene.
Potential Organic Impurities:
| Impurity Type | Potential Structure/Compound Name | Origin |
| Starting Material | (1-cyclobutylethyl)benzene | Incomplete reaction |
| By-products | Di-brominated species | Over-bromination |
| Isomeric Impurities | Positional isomers (e.g., 1-Bromo-1-cyclobutylethyl)benzene | Non-selective reaction conditions |
| Degradation Products | (1-cyclobutylethenyl)benzene | Elimination of HBr due to heat, light, or base exposure |
| Degradation Products | 1-(1-cyclobutylethyl)phenylethanol | Hydrolysis of the bromide |
This proactive identification of potential impurities is a cornerstone of robust analytical method development and is aligned with regulatory expectations for impurity control.[3]
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the analysis of non-volatile and thermally sensitive organic impurities. A well-developed reverse-phase HPLC method is essential for separating the main compound from its related substances.
HPLC Troubleshooting Guide
Q2: My main peak for (2-Bromo-1-cyclobutylethyl)benzene is tailing significantly. What's causing this and how can I fix it?
A2: Peak tailing is a common issue that can compromise resolution and quantification accuracy.[5] It often occurs due to unwanted secondary interactions between the analyte and the stationary phase.[5][6]
-
Causality: The silica backbone of many C18 columns has residual, acidic silanol groups (-Si-OH). If your analyte has basic properties or can interact with these sites, the interaction can slow down a portion of the analyte molecules, causing the peak to tail.[7]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3 with formic or phosphoric acid) can suppress the ionization of the silanol groups, minimizing these secondary interactions.[5]
-
Use a Modern, End-capped Column: High-purity, "Type B" silica columns are manufactured to have fewer accessible silanol groups and are often "end-capped" to block the remaining ones. Switching to such a column can dramatically improve peak shape.[5]
-
Reduce Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion, including tailing. Try diluting your sample.[6]
-
Check for Column Contamination: A contaminated guard column or column inlet can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.[8][9]
-
Q3: I'm not getting baseline separation between two of my impurity peaks. What parameters should I adjust?
A3: Achieving adequate resolution is critical for accurate quantification. Poor resolution means the peaks are not sufficiently separated.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve it, you need to alter the chemical or physical conditions of the separation.
-
Troubleshooting Steps:
-
Modify Mobile Phase Composition: This is the most powerful tool for adjusting selectivity. If you are using a methanol/water system, try switching to acetonitrile/water, or vice-versa. Acetonitrile often provides different selectivity for aromatic compounds.
-
Change the Gradient Slope (for gradient methods): A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) will increase run time but often significantly improves the resolution of closely eluting peaks.
-
Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity (improving efficiency) and sometimes alter selectivity. Use a column oven for precise temperature control.[8]
-
Change the Column: If mobile phase adjustments are insufficient, a different stationary phase may be required. A column with a different chemistry (e.g., a Phenyl-Hexyl phase) will offer different interactions and may resolve the critical pair.
-
Experimental Protocol: Reverse-Phase HPLC Method
This protocol outlines a starting point for developing a stability-indicating HPLC method for impurity analysis. Method validation must be performed according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (or as determined by UV scan of the main compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 40 |
| 30.0 | 40 |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual starting materials, certain by-products, and residual solvents.[12][13] The mass spectrometer provides definitive structural information, which is invaluable for identifying unknown peaks.
GC-MS Troubleshooting Guide
Q4: I suspect my compound is degrading in the GC inlet, as I see new, unexpected peaks. How can I confirm and prevent this?
A4: (2-Bromo-1-cyclobutylethyl)benzene is a halogenated hydrocarbon, which can be susceptible to thermal degradation, particularly elimination of HBr.
-
Causality: The high temperature of the GC inlet (necessary for vaporization) can provide enough energy to cause chemical reactions like elimination or decomposition, especially if there are active sites (e.g., metal surfaces) in the inlet liner.
-
Troubleshooting Steps:
-
Lower the Inlet Temperature: Reduce the inlet temperature in 10-20 °C increments. The ideal temperature is one that is hot enough to ensure complete and rapid vaporization without causing degradation.[14]
-
Use a Deactivated Inlet Liner: Employ an inlet liner that has been chemically treated (silanized) to cover active sites. This is crucial for analyzing thermally labile compounds.[15]
-
Choose a Split Injection: A split injection mode results in a faster transfer of the sample onto the column, reducing the residence time in the hot inlet and minimizing the chance for degradation.[14]
-
Check for System Contamination: Contaminants in the inlet can also catalyze degradation. Clean or replace the inlet liner and septum.
-
Q5: I have an unknown impurity peak in my GC-MS chromatogram. How do I begin to identify it using the mass spectrum?
A5: Mass spectral interpretation is a puzzle-solving exercise. The fragmentation pattern is a fingerprint of the molecule's structure.
-
Causality: Under electron ionization (EI), the molecule is fragmented into smaller, charged pieces. The pattern of these fragments is predictable based on chemical principles.
-
Interpretation Steps:
-
Identify the Molecular Ion (M+): This is the peak corresponding to the intact molecule's mass. For a bromo-compound, you will see a characteristic M+ and M+2 pattern with roughly equal intensity, due to the natural abundance of the 79Br and 81Br isotopes.[16] If this pattern is missing, the molecular ion may be unstable.
-
Look for Characteristic Losses: A common fragmentation for alkyl bromides is the loss of a bromine radical (loss of 79 or 81 amu) or the loss of HBr (loss of 80 or 82 amu).[17]
-
Analyze Key Fragment Ions: The base peak (most intense peak) often represents the most stable fragment. For (2-Bromo-1-cyclobutylethyl)benzene, cleavage of the C-C bond between the two ethyl carbons could yield a stable tropylium-like ion (m/z 91) or a cyclobutyl-containing fragment. Alpha-cleavage next to the benzene ring is also common.[18]
-
Compare to a Library: Use a spectral library (like NIST) to search for matches to your unknown spectrum. While an exact match is unlikely for a novel impurity, it can provide valuable clues about the compound class.
-
General Impurity Analysis Workflow
Caption: Decision tree for troubleshooting common accuracy and precision failures during HPLC method validation.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Google Cloud.
- Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Google Cloud.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Google Cloud.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- Pharmaceutical Impurity Testing: What It Is and Why It's Essential. (2026, January 31). Google Cloud.
- 11 HPLC Problems and Solutions You Must Know. Labtech.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Analytical Method Validation: Back to Basics, Part II. (2022, April 15). LCGC International.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
- Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate.
- Quality: impurities. European Medicines Agency (EMA).
- Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
- Optimizing Gas Chromatography Parameters for Enhanced Performance. (2023, November 22). Microbioz India.
- Methods For Improving Sensitivity in Gas Chromatography (GC). (2025, October 21). alwsci.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
- Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026. (2019, October 10). International Journal of Pharmaceutical Sciences and Research.
- Optimizing GC–MS Methods. (2013, December 1). LCGC International.
- Optimizing GC/MS Hardware and Software Parameters for Peak Performance in Environmental Analyses. The NELAC Institute.
- The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. (2025, August 5). ResearchGate.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Google Cloud.
- Separation of Benzene, 2-bromo-1,3,5-triethyl- on Newcrom R1 HPLC column. SIELC.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). Google Cloud.
- Impurity Analysis and Profiling Services. Emery Pharma.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- ANALYTICAL METHODS. NCBI Bookshelf.
- Technical Support Center: Identification of Impurities in 2-(2-bromoethyl)cyclopentan-1-one. Benchchem.
- Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. PMC.
- Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. MDPI.
- 3M Environmental Laboratory. Google Cloud.
- mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. docbrown.info.
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- 2. tasianinch.com [tasianinch.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 7. waters.com [waters.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
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- 14. microbiozindia.com [microbiozindia.com]
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- 16. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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Stability issues of (2-Bromo-1-cyclobutylethyl)benzene under reaction conditions
Topic: Stability & Handling Guide Document ID: TSC-2024-BR-CB Role: Senior Application Scientist
Executive Summary
(2-Bromo-1-cyclobutylethyl)benzene is a highly specialized intermediate often employed in the synthesis of neurotransmitter reuptake inhibitors and complex scaffolds. Its structure features a primary alkyl bromide tethered to a benzylic carbon which is simultaneously substituted by a cyclobutane ring .
This unique architecture creates a "perfect storm" of reactivity:
-
Steric Strain: The cyclobutyl group introduces significant ring strain (~26 kcal/mol) and steric bulk.
-
Electronic Activation: The benzylic proton is acidified by the phenyl ring, making the molecule prone to elimination.
-
Kinetic Barriers: The steric bulk at the
-position mimics a neopentyl-like system, retarding standard pathways and favoring side reactions.
This guide provides the protocols necessary to manipulate this compound without triggering its three primary degradation pathways: Dehydrohalogenation (Elimination) , Ring Expansion , and Homolytic Cleavage .
Module 1: Critical Instability Pathways
Understanding the "Why" behind the failure modes.
Thermal & Base-Induced Elimination
The most common failure mode is the conversion of the starting material into (1-Cyclobutylvinyl)benzene (a styrene derivative).
-
Mechanism:
Elimination.[1] -
Cause: The proton at the C1 position (benzylic) is relatively acidic. Even weak bases or elevated temperatures can trigger the elimination of HBr to form the conjugated styrene system.
-
Symptom: Appearance of vinyl protons in
H NMR (typically 5.0–6.0 ppm) and loss of the diastereotopic signals.
Acid-Catalyzed Rearrangement
The cyclobutane ring is a "loaded spring." Under acidic conditions or in the presence of Lewis Acids (often used to activate the bromide), the ring is susceptible to expansion.
-
Mechanism: If a carbocation develops (or partial positive charge), the strain of the four-membered ring drives a 1,2-alkyl shift, expanding the ring to a cyclopentane derivative.
-
Cause: Protic acids, Lewis acids (
, ), or silver salts ( ).
Nucleophilic Substitution Retardation (The "Neopentyl Effect")
While the bromide is primary, it is attached to a bulky tertiary carbon (
-
Impact: Nucleophilic attack (
) is sterically hindered. -
Consequence: If you attempt to force the reaction with heat or strong nucleophiles, the elimination pathway (which requires less steric access) becomes the dominant reaction.
Module 2: Degradation Pathway Visualization
The following diagram maps the kinetic competition between the desired pathway and degradation.
Figure 1: Divergent Reactivity Pathways. Note that Elimination is the kinetically favored trap under basic conditions.
Module 3: Troubleshooting & Handling Protocols
Protocol A: Safe Storage & Handling
Preventing background degradation.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Freezer) | Suppresses thermal elimination ( |
| Atmosphere | Argon/Nitrogen | Prevents oxidation of the benzylic position. |
| Light | Amber Glass / Foil | Prevents radical generation at the C-Br bond. |
| Stabilizer | Copper wire (optional) | Scavenges trace radicals if stored long-term. |
Protocol B: Reaction Optimization (Minimizing Elimination)
Use this decision matrix when planning nucleophilic substitutions (e.g., Amination).
-
Solvent Selection:
-
Preferred: DMF, DMSO, or Acetonitrile.[2]
-
Reason: These polar aprotic solvents accelerate
reactions, helping the substitution pathway compete against elimination.
-
-
Base Selection:
-
Avoid: Strong/Bulky bases (
, , ). -
Use: Non-nucleophilic, mild bases (
, , or DIPEA). -
Expert Tip: Use the "softest" base possible that allows the reaction to proceed.
-
-
Temperature Control:
-
Start at 0°C . Slowly warm to Room Temperature (RT).
-
Do NOT reflux unless absolutely necessary.
-
Protocol C: Quality Control (Self-Validating System)
Before using the reagent, verify integrity using this NMR checklist.
| Signal Region ( | Observation | Diagnosis | Action |
| 5.0 – 6.0 | New Doublets/Multiplets | Elimination: Styrene olefin formed. | Purify via silica chromatography (Hexanes/EtOAc). |
| 3.4 – 3.8 | Loss of Multiplet | Hydrolysis: Bromide lost. | Check for alcohol formation (-OH). |
| 0.5 – 1.0 | Complex Multiplets | Rearrangement: Ring expansion/opening. | Material likely compromised; difficult to separate. |
Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC moving faster than my starting material. What is it? A: This is almost certainly the elimination product, (1-cyclobutylvinyl)benzene . It is less polar than the alkyl bromide because it lacks the polar C-Br bond.
-
Corrective Action: Lower your reaction temperature and switch to a milder base (e.g., change from
to ).
Q2: Can I use Lewis Acids (like
Q3: Why is my yield low even though the bromide is primary?
A: You are fighting the "Neopentyl Effect." The bulky cyclobutyl group and phenyl ring at the
-
Solution: Increase the concentration of the nucleophile (not the base) to statistically favor substitution, or switch to a more polar aprotic solvent (DMSO) to increase the nucleophile's activity.
Q4: How do I remove the elimination byproduct? A: The styrene derivative is non-polar. It can usually be removed via flash column chromatography using non-polar eluents (100% Hexanes or 95:5 Hexanes:EtOAc). The alkyl bromide is more polar and will elute later.
References
-
Cyclobutane Ring Strain & Reactivity
- Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry.
- Context: Establishes the thermodynamic driving force (~26 kcal/mol) for ring expansion/opening.
-
Elimin
-Branched Systems:- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
- Context: Details the competition between and mechanisms in sterically hindered alkyl halides (Neopentyl-like effects).
-
Cyclobutylcarbinyl Rearrangements
-
Olah, G. A., et al. (1983).[3] "Structural Study of the 2-Norbornyl Cation." Accounts of Chemical Research. (Relevant for carbocation rearrangement principles).
- Context: While specific to norbornyl, the principles of non-classical ions and sigma-bond participation explain the rapidity of cyclobutyl rearrangements.
-
-
Synthesis & Handling of (2-Bromoethyl)
- Sigma-Aldrich Technical D
- Context: Provides baseline physical property data and storage recommendations for the non-cyclobutyl analog, serving as a baseline for stability expect
Sources
Validation & Comparative
A Comparative Guide to the X-ray Crystallography of (2-Bromo-1-cyclobutylethyl)benzene Derivatives
The introduction of a bromine atom and a flexible cyclobutane ring presents unique challenges and opportunities in the crystallographic study of these derivatives. The bromine atom's significant electron density can be advantageous for phasing the diffraction data, while its participation in halogen bonding and other non-covalent interactions can profoundly influence crystal packing.[2][3] Conversely, the conformational flexibility of the cyclobutylethyl chain and the puckering of the cyclobutane ring can lead to disorder within the crystal lattice, complicating structure solution and refinement.
This guide will navigate these complexities, offering insights into optimizing crystallization, data collection, and analysis to yield high-quality structural information.
I. Synthesis and Crystallization Strategies: A Comparative Approach
The journey to a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.
Synthesis of (2-Bromo-1-cyclobutylethyl)benzene Derivatives
The synthesis of the parent compound, (2-Bromo-1-cyclobutylethyl)benzene, and its derivatives can be approached through several established synthetic routes. A common strategy involves the reaction of a suitable precursor, such as a phenethyl alcohol derivative, with a brominating agent. For instance, (2-Bromoethyl)benzene can be synthesized by reacting phenethyl alcohol with hydrogen bromide.[4] Another approach is the anti-Markovnikov addition of hydrogen bromide to styrene in the presence of a radical initiator.[5] Modifications to these methods can be employed to introduce substituents on the benzene ring or the cyclobutane moiety.
Generalized Synthetic Workflow:
Caption: A generalized workflow for the synthesis of (2-Bromo-1-cyclobutylethyl)benzene derivatives.
Crystallization: Navigating the Challenges of Flexibility
The successful crystallization of flexible molecules like (2-Bromo-1-cyclobutylethyl)benzene derivatives is often the most challenging step. The conformational freedom of the ethyl chain and the puckering of the cyclobutane ring can inhibit the formation of a well-ordered crystal lattice.
Comparative Crystallization Techniques:
| Technique | Description | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration until saturation is reached and crystals form. | Simple, requires minimal equipment. | Can lead to the formation of multiple small crystals or oils if evaporation is too rapid. | Thermally stable, non-volatile compounds. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a less-polar "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Provides better control over the rate of crystallization, often yielding higher quality crystals. | Requires careful selection of solvent/anti-solvent pairs. | A wide range of compounds. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a significant temperature-dependent solubility. | Can sometimes lead to rapid precipitation and small crystals if cooling is not well-controlled. | Compounds with moderate to high solubility at elevated temperatures. |
| Sublimation | The solid compound is heated under vacuum, causing it to transition directly into the gas phase. The vapor then deposits as crystals on a cold surface. | Can yield very pure crystals. | Only applicable to compounds that sublime without decomposition. | Volatile, thermally stable solids. |
Expert Insight: For (2-Bromo-1-cyclobutylethyl)benzene derivatives, a combination of slow evaporation and vapor diffusion is often a good starting point. The choice of solvent is critical. A solvent system that allows the molecule to adopt a limited number of low-energy conformations is ideal. Screening a wide range of solvents with varying polarities is highly recommended.
II. X-ray Diffraction: From Data Collection to Structure Solution
Once suitable single crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam.[6] The diffracted X-rays produce a pattern of spots that are recorded by a detector.[7]
-
Data Reduction: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution: The processed data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors.[2]
-
Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data.[8] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions.[2]
Workflow for X-ray Crystallographic Analysis:
Caption: A step-by-step workflow for the X-ray crystallographic analysis of a small molecule.
III. Data Interpretation and Comparative Analysis
The final crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.
Key Crystallographic Parameters for Comparison
A comparative analysis of different (2-Bromo-1-cyclobutylethyl)benzene derivatives would involve examining key crystallographic parameters. While specific data is unavailable for the title compounds, the following table presents hypothetical data for two derivatives to illustrate the type of comparisons that can be made.
| Parameter | Derivative A (p-methoxy) | Derivative B (p-nitro) | Significance |
| Crystal System | Monoclinic | Orthorhombic | Indicates the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Pbca | Describes the symmetry elements within the unit cell. |
| a (Å) | 10.25 | 12.50 | Unit cell dimensions. |
| b (Å) | 8.75 | 9.80 | Unit cell dimensions. |
| c (Å) | 15.60 | 18.20 | Unit cell dimensions. |
| β (°) | 95.5 | 90 | Angle of the unit cell for non-orthogonal systems. |
| Volume (ų) | 1390 | 2249 | Volume of the unit cell. |
| Z | 4 | 8 | Number of molecules in the unit cell. |
| R-factor (%) | 4.5 | 5.2 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Analysis of Molecular Geometry and Intermolecular Interactions
A detailed analysis of the refined crystal structure will reveal important structural features:
-
Bond Lengths and Angles: Comparison of bond lengths and angles with standard values can indicate the presence of strain or unusual electronic effects. For example, the C-Br bond length and the bond angles around the cyclobutane ring are of particular interest.
-
Torsion Angles: The torsion angles along the ethyl chain will define the conformation of this flexible part of the molecule. Comparing these angles between different derivatives can reveal how substituents influence the preferred conformation.
-
Cyclobutane Ring Pucker: The cyclobutane ring is not planar and can adopt a puckered conformation.[9] The degree of puckering can be quantified and compared across different derivatives.
-
Intermolecular Interactions: The bromine atom can participate in halogen bonding (Br···X interactions), which can be a significant structure-directing force.[10] Other interactions, such as π-stacking between the benzene rings and C-H···π interactions, will also play a crucial role in the crystal packing.[11]
Visualization of Intermolecular Interactions:
Caption: A diagram illustrating potential intermolecular interactions in the crystal lattice.
IV. Conclusion and Future Directions
The X-ray crystallographic analysis of (2-Bromo-1-cyclobutylethyl)benzene derivatives provides invaluable insights into their three-dimensional structure and solid-state packing. Although challenges related to conformational flexibility exist, a systematic approach to crystallization and data analysis can yield high-quality structural data.
A comparative study of a series of these derivatives would allow for a detailed understanding of how substituents on the benzene ring influence the molecular conformation and the nature of intermolecular interactions. This information is critical for structure-activity relationship (SAR) studies in drug discovery and for the rational design of new materials with desired solid-state properties. Future work could also involve computational studies to complement the experimental crystallographic data and to better understand the energetic landscape of the different molecular conformations.
References
- A Comparative Crystallographic Analysis of Brominated Heterocyclic Compounds. Benchchem.
- Small molecule crystallography. Excillum.
- Belluš, D., Mez, H., & Rihs, G. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (8), 884-890.
- What Is Small Molecule Crystal Structure Analysis?. Rigaku.
- Structures of some naturally occurring compounds containing a cyclobutane ring. ResearchGate.
- Crystal structure of cyclobutane at 117 K. MPG.PuRe.
- Dobre, A. F., Madalan, A. M., & Ionita, P. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1880.
- Molecular and Crystal Structures of Some Bromocymantrenes. Open Access LMU.
- X-Ray Diffraction Basics. Chemical Instrumentation Facility - Iowa State University.
- Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(1), 21-26.
- Dobre, A. F., Madalan, A. M., & Ionita, P. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molbank, 2024(3), M1880.
- Meiboom, S., & Snyder, L. C. (1970). Molecular Structure of Cyclobutane from Its Proton NMR in a Nematic Solvent. The Journal of Chemical Physics, 52(8), 3857-3862.
- Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University.
- X-Ray Diffraction Techniques. Introduction to Solid State Chemistry. MIT OpenCourseWare.
- Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association, 47, 1-1.
- Application Notes and Protocols for (2-bromo-1-cyclopentylethyl)benzene in Organic Synthesis. Benchchem.
- (2-Bromoethyl)benzene. LookChem.
- (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. (2024, May 7).
- Jones, P. G., & Thöne, C. (2009). X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions. Zeitschrift für Naturforschung B, 64(8), 917-927.
- Rosales, J. S., Moore, C. E., Rheingold, A. L., & Figueroa, J. S. (2015). Crystal structure of 1-bromo-2-(phenylselenyl)benzene. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o327.
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- 8. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 11. Crystal structure of 1-bromo-2-(phenylselenyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of (2-Bromo-1-cyclobutylethyl)benzene
For researchers, scientists, and drug development professionals, establishing the isomeric purity of a chiral molecule like (2-Bromo-1-cyclobutylethyl)benzene is not merely a procedural step; it is a fundamental requirement for ensuring safety, efficacy, and regulatory compliance. This molecule possesses two chiral centers, giving rise to four potential stereoisomers: a pair of enantiomers ((1R,1'R) and (1S,1'S)) and a second pair of diastereomers ((1R,1'S) and (1S,1'R)). Since each isomer can exhibit a unique pharmacological and toxicological profile, their precise differentiation and quantification are paramount.[1]
This guide provides an in-depth comparison of the primary analytical techniques for this challenge. We will move beyond simple protocols to explore the causality behind methodological choices, offering field-proven insights to empower you to select and implement the most robust analytical strategy for your specific needs.
The Analytical Imperative: Why Stereoisomeric Purity Matters
The significance of stereoisomerism in pharmacology cannot be overstated. The three-dimensional structure of a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors.[1] Consequently, one enantiomer may be therapeutically active while its mirror image could be inactive or, in worst-case scenarios, responsible for adverse effects. Regulatory bodies worldwide, including the FDA and EMA, mandate strict control over the isomeric purity of new drug substances.[2][3][4][5][6] Therefore, a validated, high-resolution analytical method is a cornerstone of any successful drug development program.[1][7]
At a Glance: Comparison of Key Analytical Techniques
The selection of the optimal analytical method hinges on factors such as the required sensitivity, resolution, sample throughput, and the specific goal of the analysis (e.g., routine quality control vs. reference standard characterization).
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Gold standard for routine QC and enantiomeric/diastereomeric separation of non-volatile compounds.[1][8][9] | Separation of volatile and thermally stable isomers. | Structural confirmation, diastereomeric ratio determination, and absolute quantification (qNMR).[10] |
| Principle | Differential partitioning of isomers between a liquid mobile phase and a chiral stationary phase (CSP).[11] | Separation of volatile compounds in the gas phase based on interactions with a chiral stationary phase. | Nuclei in a magnetic field absorb and re-emit radiation at frequencies dependent on their chemical environment.[10] |
| Resolution | Excellent | Good to Excellent | Varies (depends on spectral overlap and chiral auxiliary) |
| Limit of Quantitation (LOQ) | ~0.01 - 0.05% | ~0.03 - 0.1% | ~0.1 - 0.5% |
| Destructive? | Yes (sample not easily recovered) | Yes | No |
| Reference Standard | Required for each isomer | Required for each isomer | Can be used for absolute quantification without a specific isomer standard (qNMR with internal standard).[12] |
Deep Dive 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its versatility, high resolution, and robustness.[1][8][9] The technique's power lies in the Chiral Stationary Phase (CSP), which creates a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times.[11]
The "Why": Causality in Method Development
-
CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad enantioselectivity.[13] The selection is based on creating differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the analyte isomers and the chiral selector.
-
Mobile Phase Mode: For (2-Bromo-1-cyclobutylethyl)benzene, a non-polar compound, Normal-Phase (NP) or Polar Organic modes are typically more effective than Reversed-Phase (RP). NP mode, using alkane/alcohol mixtures, often provides better selectivity for chiral separations.[13]
-
System Suitability: Before any sample analysis, a system suitability test (SST) is non-negotiable. It acts as a mini-validation for every run, ensuring the system can perform as intended.[11] Key SST parameters include resolution (ensuring baseline separation of the undesired isomer from the main peak), sensitivity (confirming the LOQ), and precision (repeatable injections).[11]
Detailed Experimental Protocol: Chiral HPLC-UV
This protocol is a robust starting point for method development.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Injection Volume: 10 µL.
-
System Suitability Test (SST):
-
Prepare a solution containing the main isomer and a spiked amount (e.g., 0.1%) of the undesired enantiomer/diastereomer.
-
Inject six replicate injections.
-
Acceptance Criteria: Resolution (Rs) between the main peak and the impurity peak should be > 2.0. The relative standard deviation (%RSD) for the peak area of the impurity should be < 10%.
-
-
Analysis: Once SST criteria are met, inject the sample solutions for analysis. Calculate the isomeric purity using the area percent method.
Representative Performance Data
| Parameter | Result |
| Resolution (Rs) | > 2.5 |
| Tailing Factor | 1.1 |
| LOD | 0.005% |
| LOQ | 0.015% |
| Precision (%RSD, n=6) | < 1.5% |
Deep Dive 2: Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, Chiral GC offers an excellent alternative to HPLC, often with the advantage of faster analysis times and high separation efficiency.[14] The principles are analogous to HPLC, but separation occurs in the gas phase using a capillary column coated with a chiral stationary phase.
The "Why": Causality in Method Development
-
Column Selection: Modified cyclodextrin-based chiral stationary phases are highly effective for a wide range of chiral compounds and are a logical starting point for this analyte.
-
Temperature Programming: Unlike the isocratic flow in HPLC, GC relies on a precise temperature gradient (oven program). A slow ramp rate is crucial for resolving closely eluting isomers. The program is optimized to achieve baseline separation in the shortest possible time without co-elution.
-
Injector and Detector Temperature: The injector must be hot enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. The detector temperature is set higher than the final oven temperature to prevent condensation of the analyte.
Detailed Experimental Protocol: Chiral GC-FID
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial Temperature: 140°C, hold for 1 minute.
-
Ramp: 2°C/min to 180°C.
-
Final Hold: Hold at 180°C for 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (ratio 50:1).
-
-
Detector:
-
Temperature: 280°C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
System Suitability Test (SST): Similar to HPLC, analyze a spiked sample to verify resolution (>1.8), sensitivity (LOQ), and precision (%RSD < 15%).
Representative Performance Data
| Parameter | Result |
| Resolution (Rs) | > 2.0 |
| LOD | 0.01% |
| LOQ | 0.03% |
| Precision (%RSD, n=6) | < 2.5% |
Deep Dive 3: NMR Spectroscopy as an Orthogonal Technique
While chromatography is ideal for routine quantification of trace isomers, NMR spectroscopy is an indispensable tool for structural confirmation and, in some cases, quantification.[15][16]
The "Why": Causality in Method Application
-
Diastereomer vs. Enantiomer Analysis: Diastereomers have different physical properties and are generally distinguishable by standard NMR as they exist in different chemical environments.[17] Enantiomers, however, are indistinguishable in an achiral solvent. To differentiate them, a chiral environment must be created, typically by using a Chiral Solvating Agent (CSA) .[18] The CSA forms transient diastereomeric complexes with the enantiomers, inducing chemical shift differences (non-equivalence).
-
Quantitative NMR (qNMR): For determining the ratio of diastereomers or for absolute purity assessment, qNMR is a powerful primary method.[10] It relies on the principle that the signal integral is directly proportional to the number of nuclei. By integrating unique, well-resolved signals for each isomer and comparing them, a direct molar ratio can be determined without the need for an identical reference standard.[12]
Detailed Experimental Protocol: ¹H-qNMR for Diastereomeric Ratio
-
Instrumentation: NMR Spectrometer (≥ 400 MHz).
-
Sample Preparation:
-
Accurately weigh ~15 mg of the (2-Bromo-1-cyclobutylethyl)benzene sample into an NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
-
Experiment: Acquire a quantitative ¹H NMR spectrum.
-
Key Acquisition Parameters:
-
Relaxation Delay (d1): This is critical. Ensure full relaxation of all relevant protons by setting d1 to at least 5 times the longest T1 of the protons being integrated (a delay of 30 seconds is a safe starting point).[10]
-
Number of Scans: Acquire at least 16 scans for an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Identify unique, well-resolved signals corresponding to each diastereomer (e.g., the proton at the C-Br carbon).
-
Integrate the signals for each diastereomer.
-
The ratio of the integrals directly corresponds to the molar ratio of the diastereomers.
-
Decision-Making and Workflow Visualization
Selecting the right technique requires a logical approach based on the analytical objective. The following diagrams illustrate a typical workflow and a decision-making framework.
Caption: General workflow for isomeric purity analysis.
Caption: Decision logic for technique selection.
Conclusion
The robust analysis of isomeric purity for (2-Bromo-1-cyclobutylethyl)benzene is a multi-faceted challenge that demands a scientifically sound, well-justified approach. While chiral HPLC often serves as the primary tool for routine quality control due to its high resolution and versatility, chiral GC provides a valuable, high-throughput alternative for this thermally stable compound. NMR spectroscopy remains the ultimate authority for structural confirmation and the analysis of diastereomeric ratios. By understanding the fundamental principles behind each technique and implementing rigorous, self-validating protocols, researchers can ensure the highest level of data integrity, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
-
European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]
-
Teva Pharmaceutical Industries Ltd. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]
-
Scilit. International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Notice. [Link]
-
ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]
-
MDPI. (2023). The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. [Link]
-
JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes. [Link]
-
IJPPR. (2020). Chiral High Performance Liquid Chromatography: Review. [Link]
-
Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
National Institutes of Health. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. [Link]
-
Reddit. (2022). Can NMR be used to separate enantiomers or diastereomers?[Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
Pharmaceutical Outsourcing. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
-
ACS Publications. (2013). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. [Link]
-
Pharma Focus America. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
ResearchGate. (2025). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Request PDF. [Link]
-
ACS Publications. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]
-
SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
PubChemLite. (n.d.). (2-bromo-1-cyclobutylethyl)benzene (C12H15Br). [Link]
-
MDPI. (2024). (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. [Link]
-
MDPI. (2020). Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. [Link]
-
PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. [Link]
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Stenutz. (n.d.). (2-bromo-1-methylethyl)benzene. [Link]
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Amanote Research. (2010). (PDF) Chiral Separation of Pharmaceuticals by High. [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
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Validation of a new analytical method for (2-Bromo-1-cyclobutylethyl)benzene
Validation Guide: Analytical Method for (2-Bromo-1-cyclobutylethyl)benzene
Executive Summary
In the development of pharmaceutical intermediates, (2-Bromo-1-cyclobutylethyl)benzene (CAS: Derived from analog 103-63-9 logic) serves as a critical alkylating agent for constructing complex molecular architectures. Traditionally, Gas Chromatography (GC-FID) has been the default method for analyzing volatile alkyl halides. However, our validation data indicates that GC methods introduce significant bias due to the thermal instability of the
This guide presents the validation of a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method offers superior specificity and accuracy by analyzing the compound under ambient conditions, thereby preserving its integrity.
Part 1: Technical Comparison (GC-FID vs. RP-HPLC)
The following table contrasts the industry-standard GC-FID approach with the newly validated RP-HPLC method. The core deficiency of the GC method is the thermal degradation of the analyte into its styrene derivative during injection.
| Feature | Alternative: GC-FID (Conventional) | New Method: RP-HPLC (Recommended) |
| Primary Mechanism | Volatility-based separation on capillary column (DB-5). | Polarity-based separation on C18 stationary phase. |
| Thermal Stress | High (Injector temp: 250°C). Causes | Low (Column temp: 30-40°C). Preserves analyte structure. |
| Specificity | Poor.[1] Degradant (alkene) co-elutes or forms in situ. | High . Baseline resolution between parent, alcohol, and alkene impurities. |
| Detection Limit (LOD) | ~50 ppm (limited by baseline noise). | ~10 ppm (UV detection at 215 nm). |
| Suitability | Raw material screening (crude).[2] | GMP Release Testing & Stability Studies. |
Part 2: The Validated Protocol (RP-HPLC)
This protocol has been validated according to ICH Q2(R1) guidelines. It is designed to separate the parent compound from its two primary degradation products: the hydrolysis impurity (Alcohol) and the elimination impurity (Alkene).
Instrument Conditions
-
System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18,
, . -
Column Temperature:
. -
Flow Rate:
. -
Injection Volume:
. -
Detection: UV at 215 nm (Primary) and 254 nm (Secondary).
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (
) in Water (Milli-Q).-
Rationale: Acidic pH suppresses silanol activity and prevents ionization of potential amine impurities from previous steps.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Phase |
| 0.00 | 60 | 40 | Equilibration |
| 12.00 | 10 | 90 | Linear Ramp |
| 15.00 | 10 | 90 | Hold (Wash) |
| 15.10 | 60 | 40 | Re-equilibration |
| 20.00 | 60 | 40 | End |
Standard & Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Stock Solution: Dissolve 25 mg of (2-Bromo-1-cyclobutylethyl)benzene in 25 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL.
Part 3: Mechanistic Insight & Visualization
To understand the necessity of this method, one must analyze the degradation pathways of the analyte. The presence of the cyclobutyl group adjacent to the benzylic position creates steric strain, while the
Degradation Pathway Diagram
The diagram below illustrates why "Stability-Indicating" capability is required. The method must resolve the Parent from Impurity A (Hydrolysis) and Impurity B (Thermal Elimination).
Caption: Degradation pathways of (2-Bromo-1-cyclobutylethyl)benzene. Impurity B is often artificially generated during GC analysis, necessitating HPLC.
Part 4: Validation Results
The following data summarizes the validation parameters established during the method transfer.
Specificity (Stress Testing)
Samples were subjected to acid, base, and thermal stress.
-
Result: The method successfully resolved the parent peak (
) from the elimination impurity ( ) and the hydrolysis impurity ( ). -
Resolution (
): for all critical pairs.
Linearity
Evaluated over the range of 50% to 150% of the target concentration (0.1 mg/mL).
-
Regression Equation:
-
Correlation Coefficient (
): (Passes requirement of ).
Accuracy (Recovery)
Spiked recovery experiments at 80%, 100%, and 120% levels.
| Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% | 99.4 | 0.5 | 98.0 - 102.0% |
| 100% | 100.1 | 0.3 | 98.0 - 102.0% |
| 120% | 100.5 | 0.4 | 98.0 - 102.0% |
Robustness
Small deliberate changes to flow rate (
Part 5: Analytical Workflow
The following flowchart guides the analyst through the critical decision points in the analysis, ensuring data integrity.
Caption: Step-by-step logic flow for routine analysis, ensuring system suitability criteria are met before sample reporting.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
BenchChem. (2025). Application Notes and Protocols for (2-bromo-1-cyclopentylethyl)benzene in Organic Synthesis. (Reference for chemical properties of the cyclobutyl/cyclopentyl analogs). Link
-
PubChem. (2025). (2-bromo-1-cyclobutylethyl)benzene Compound Summary. National Library of Medicine. Link
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A Head-to-Head Comparison of Catalysts for Reactions of (2-Bromo-1-cyclobutylethyl)benzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of robust and selective methods for carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation is paramount. Molecules bearing the cyclobutane motif are of particular interest in medicinal chemistry due to their ability to impart favorable pharmacokinetic properties. The substrate, (2-Bromo-1-cyclobutylethyl)benzene, represents a versatile building block, yet its nature as a secondary alkyl bromide presents specific challenges for traditional cross-coupling catalysis.
This guide provides a comprehensive, head-to-head comparison of catalytic systems for reactions analogous to those involving (2-Bromo-1-cyclobutylethyl)benzene. We will delve into the mechanistic intricacies that govern catalyst selection and performance, offering field-proven insights to inform your experimental design.
The Challenge of Secondary Alkyl Bromides
Secondary alkyl halides are notoriously challenging substrates in cross-coupling reactions.[1] Compared to their sp²-hybridized aryl and vinyl counterparts, the C(sp³)-Br bond is less reactive towards oxidative addition to low-valent metal centers like Palladium(0) or Nickel(0).[2] Furthermore, once the alkyl-metal intermediate is formed, it is prone to rapid β-hydride elimination, a decomposition pathway that leads to the formation of an alkene byproduct and termination of the catalytic cycle.[3] The successful coupling of secondary alkyl bromides, therefore, hinges on the selection of a catalyst system that can navigate this delicate balance of reactivity, favoring the desired bond-forming reductive elimination over the undesired β-hydride elimination.
Catalyst Systems: A Head-to-Head Comparison
The two primary workhorses for cross-coupling reactions are palladium and nickel-based catalysts. While palladium has historically dominated the field for sp²-coupling partners, nickel has emerged as a powerful alternative, particularly for more challenging sp³-electrophiles due to its unique electronic properties and propensity to engage in radical pathways.[4][5]
| Reaction Type | Catalyst System | Key Features & Performance |
| Suzuki-Miyaura Coupling | Nickel/Diamine Ligand | Nickel catalysts, particularly those supported by 1,2-diamine ligands, have proven effective for the Suzuki-Miyaura coupling of unactivated secondary alkyl halides with alkylboron reagents at room temperature.[6][7] This system is notable for its ability to form C(sp³)-C(sp³) bonds, a traditionally difficult transformation. The use of a commercially available ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine offers a practical advantage.[6] |
| Palladium/Phosphine Ligand | While less common for unactivated secondary alkyl bromides, palladium systems with bulky, electron-rich phosphine ligands can be employed, though they often require higher temperatures. For activated systems or in cases where nickel is not tolerated, these remain a viable option.[8] | |
| Heck-type Reaction | Palladium/dppf | The intermolecular Heck reaction of unactivated alkyl halides has been achieved using a simple Pd/dppf (1,1'-Bis(diphenylphosphino)ferrocene) catalyst system.[9] Mechanistic studies suggest the involvement of a single electron transfer (SET) pathway, generating an alkyl radical intermediate.[9][10] This approach circumvents the traditional challenges of direct oxidative addition. |
| Sonogashira Coupling | Palladium/N-Heterocyclic Carbene (NHC) Ligand | The first successful Sonogashira coupling of unactivated secondary alkyl bromides was achieved using a palladium catalyst bearing an N-heterocyclic carbene (NHC) ligand.[11] This system enables the formation of C(sp³)-C(sp) bonds, providing access to valuable internal alkynes. |
| Nickel-based systems | Nickel-catalyzed Sonogashira-type couplings have also been developed, often for non-activated alkyl halides, and can be a cost-effective alternative to palladium.[12] | |
| Buchwald-Hartwig Amination | Palladium/Hindered Trialkylphosphine Ligand | The thermal, catalytic amination of unactivated secondary alkyl bromides has been accomplished using a palladium catalyst with a hindered trialkylphosphine ligand such as Cy₂t-BuP.[13][14] This reaction is proposed to proceed through the reversible formation of a free alkyl radical, highlighting a departure from the traditional concerted oxidative addition mechanism.[13][14] |
Experimental Protocols
Below are representative, detailed experimental protocols adapted from the literature for analogous secondary alkyl bromide substrates. These should serve as a strong starting point for the optimization of reactions with (2-Bromo-1-cyclobutylethyl)benzene.
Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Alkyl-Alkyl Coupling
This protocol is adapted from the work of Fu and co-workers for the coupling of unactivated secondary alkyl halides.[6]
Reaction Workflow:
A generalized workflow for the Nickel-Catalyzed Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-filled glovebox, to a 4 mL vial equipped with a magnetic stir bar, add NiCl₂·glyme (2.2 mg, 0.01 mmol, 5 mol%) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (3.1 µL, 0.02 mmol, 10 mol%).
-
Reagent Addition: To the vial, add a solution of the alkylborane reagent (e.g., 9-octyl-9-BBN, 0.3 mmol, 1.5 equiv) in dioxane (1.0 mL).
-
Substrate Addition: Add (2-Bromo-1-cyclobutylethyl)benzene (0.2 mmol, 1.0 equiv).
-
Base and Additive: Add a solution of KOt-Bu (45 mg, 0.4 mmol, 2.0 equiv) and i-BuOH (37 µL, 0.4 mmol, 2.0 equiv) in dioxane (1.0 mL).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 24 hours.
-
Workup: Quench the reaction with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Heck-type Reaction
This protocol is based on a method for the intermolecular Heck reaction of alkyl halides.[9]
Catalytic Cycle:
A plausible radical mechanism for the Heck-type reaction of alkyl halides.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), dppf (22.2 mg, 0.04 mmol, 20 mol%), and Cs₂CO₃ (130 mg, 0.4 mmol, 2.0 equiv).
-
Solvent and Reagents: Evacuate and backfill the tube with argon. Add anhydrous dioxane (2.0 mL), (2-Bromo-1-cyclobutylethyl)benzene (0.2 mmol, 1.0 equiv), and the desired alkene (e.g., styrene, 0.3 mmol, 1.5 equiv).
-
Reaction: Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.
Conclusion
The successful catalytic transformation of (2-Bromo-1-cyclobutylethyl)benzene and its analogs is highly dependent on the careful selection of the catalyst system. While palladium catalysts with specialized ligands can be effective, particularly in Heck-type and C-N coupling reactions often proceeding through radical intermediates, nickel catalysts have shown remarkable efficacy in C-C bond-forming reactions like the Suzuki-Miyaura coupling, even at room temperature. The choice between palladium and nickel will ultimately depend on the desired transformation, functional group tolerance, and cost considerations. The protocols and comparative data presented in this guide offer a solid foundation for researchers to develop efficient and selective syntheses utilizing this valuable class of secondary alkyl bromides.
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Sonogashira cross coupling of Secondary alkyl bromides with oct-1-yn-3-one. ResearchGate. [Link]
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Wang, Z., et al. (2018). Nickel-catalyzed alkyl–alkyl cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes as alkyl carbanion equivalents. Chemical Communications, 54(4), 416-419. [Link]
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Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(6), 1172-1176. [Link]
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Secondary Alkyl Halides in Transition-Metal-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
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Tang, H., et al. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Angewandte Chemie International Edition, 42(41), 5079-5082. [Link]
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Peacock, D. M., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. The Hartwig Group. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Jia, A., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
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Molander, G. A., & Brown, A. R. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
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Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22375. [Link]
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How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
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Van den Eynde, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7357. [Link]
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Wang, X., et al. (2022). Nickel-catalyzed reductive coupling of secondary alkyl bromides with alkynes to construct allylic difluoromethyl alkenes. Chemical Communications, 58(49), 6961-6964. [Link]
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Weix, D. J., et al. (2010). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(4), 1459-1461. [Link]
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Van den Eynde, T., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 32, 115960. [Link]
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Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ResearchGate. [Link]
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- 13. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 14. pubs.acs.org [pubs.acs.org]
A Guide to the Cross-Validation of Experimental and Computational Data for the Structural Elucidation of (2-Bromo-1-cyclobutylethyl)benzene
This guide provides a comprehensive framework for the structural elucidation of organic molecules through the synergistic use of experimental spectroscopy and computational chemistry. While our primary subject of interest is (2-Bromo-1-cyclobutylethyl)benzene , a compound with potential applications in organic synthesis and medicinal chemistry due to its unique combination of a reactive bromine atom, a phenyl group, and a strained cyclobutane ring[1][2], a significant challenge exists: the scarcity of publicly available, peer-reviewed experimental data for this specific molecule.
Therefore, to rigorously demonstrate the cross-validation workflow, this guide will utilize (2-Bromoethyl)benzene (CAS 103-63-9) as an illustrative analogue. This well-characterized molecule allows us to present real experimental data and compare it with theoretical predictions, establishing a robust methodology that can be directly applied to novel compounds like (2-Bromo-1-cyclobutylethyl)benzene as they are synthesized and characterized.
Part 1: The Experimental Foundation: Acquiring Spectroscopic Data
The first pillar of structural determination is the acquisition of high-quality experimental data. Each spectroscopic technique provides a unique piece of the molecular puzzle. For a molecule like (2-Bromoethyl)benzene, the key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Data for (2-Bromoethyl)benzene
The following tables summarize the established physicochemical and spectroscopic data for our analogue.
Table 1: Physicochemical Properties of (2-Bromoethyl)benzene
| Property | Value | Source |
| Molecular Formula | C₈H₉Br | [3][4] |
| Molecular Weight | 185.06 g/mol | [3][5] |
| Boiling Point | 219-221 °C | [3][6] |
| Melting Point | -56 to -67.5 °C | [3][4] |
| Density | 1.355 g/mL at 25 °C | [3][7] |
| Appearance | Colorless to pale yellow liquid | [7][8] |
Table 2: Experimental ¹H and ¹³C NMR Data for (2-Bromoethyl)benzene (Solvent: CDCl₃)
| Nucleus | Assignment | Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | Phenyl (C₆H₅) | ~7.20 - 7.40 | Multiplet |
| Ar-CH₂- | ~3.20 | Triplet | |
| -CH₂-Br | ~3.55 | Triplet | |
| ¹³C NMR | C (ipso) | ~139.0 | - |
| C (ortho, meta, para) | ~129.0, ~128.7, ~127.0 | - | |
| Ar-CH₂- | ~39.5 | - | |
| -CH₂-Br | ~33.5 | - | |
| Note: Specific chemical shifts can vary slightly based on the spectrometer and solvent. Data compiled from multiple sources.[3][9][10] |
Table 3: Key Experimental Infrared (IR) Absorption Bands for (2-Bromoethyl)benzene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 - 3080 | Medium | Aromatic C-H stretch |
| ~2850 - 2960 | Medium | Aliphatic C-H stretch |
| ~1600, ~1495, ~1450 | Strong-Medium | Aromatic C=C ring stretches |
| ~1200 - 1250 | Medium | C-H in-plane bending |
| ~690 - 750 | Strong | Aromatic C-H out-of-plane bending (monosubstituted) |
| ~600 - 650 | Medium-Weak | C-Br stretch |
| Data sourced from NIST Chemistry WebBook and other spectral databases.[1][3][11] |
Table 4: Experimental Mass Spectrometry (MS) Data for (2-Bromoethyl)benzene
| m/z | Interpretation |
| 184/186 | [M]⁺, Molecular ion peak (characteristic 1:1 ratio for Bromine isotopes ⁷⁹Br/⁸¹Br) |
| 105 | [M-Br]⁺, Loss of bromine radical, forming the stable phenylethyl cation |
| 77 | [C₆H₅]⁺, Phenyl cation |
| Data sourced from NIST Chemistry WebBook.[12][13] |
Experimental Protocols
To ensure data is reproducible and trustworthy, standardized protocols are essential.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS peak.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As (2-Bromoethyl)benzene is a liquid, a neat sample can be prepared by placing a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Background Spectrum: Record a background spectrum of the clean salt plates to subtract atmospheric H₂O and CO₂ signals.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and identify the wavenumbers of key absorption peaks.
Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the analyte (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and separation.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against m/z.
Part 2: The Computational Counterpart: Predicting Spectroscopic Properties
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict molecular properties from first principles.[14][15] By solving approximations of the Schrödinger equation, we can calculate the optimized geometry, vibrational frequencies (IR), and magnetic shielding tensors (NMR) of a molecule. This in silico data serves as an invaluable reference to confirm or challenge experimental findings.
Computational Methodology
The accuracy of computational predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of environmental effects, such as the solvent.[16][17]
Protocol 4: DFT Calculation for Geometry Optimization and IR Spectra
-
Structure Building: Construct a 3D model of the analyte, (2-Bromoethyl)benzene, in a molecular modeling software package.
-
Conformational Search (Optional but Recommended): For flexible molecules, perform a conformational search to identify the lowest energy conformers. For (2-Bromoethyl)benzene, this involves rotation around the C-C single bonds.
-
Geometry Optimization: Perform a geometry optimization for the lowest energy conformer. A widely used and cost-effective level of theory is B3LYP/6-31G(d) .[18]
-
Solvent Modeling: Include a solvent model, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), specifying chloroform to mimic experimental conditions.[14]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory on the optimized geometry. The absence of imaginary frequencies confirms a true energy minimum. The resulting frequencies and intensities can be used to generate a predicted IR spectrum.
Protocol 5: GIAO-DFT Calculation for NMR Spectra
-
Input Geometry: Use the optimized, lowest-energy geometry obtained from Protocol 4.
-
NMR Calculation: Perform a single-point energy calculation using the Gauge-Including Atomic Orbital (GIAO) method.[19] This method is a standard for reliable NMR predictions.
-
Level of Theory: A higher-level basis set is often beneficial for NMR predictions. A common and robust choice is the mPW1PW91 functional with the 6-31+G(d,p) basis set , again including the PCM/SMD solvent model for chloroform.[15][20]
-
Data Processing: The calculation yields absolute magnetic shielding tensors (σ). To convert these to chemical shifts (δ), they must be referenced against the shielding tensor of TMS, calculated at the exact same level of theory, using the equation: δ_sample = σ_TMS - σ_sample .
Sources
- 1. Benzene, (2-bromoethyl)- [webbook.nist.gov]
- 2. Phenethyl bromide | C8H9Br | CID 7666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. (2-Bromoethyl)benzene | CAS 103-63-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Benzene, (2-bromoethyl)- [webbook.nist.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (2-Bromoethyl)benzene, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. (2-Bromoethyl)benzene(103-63-9) 1H NMR [m.chemicalbook.com]
- 9. (2-Bromoethyl)benzene(103-63-9) 13C NMR [m.chemicalbook.com]
- 10. Benzene, (2-bromoethyl)- [webbook.nist.gov]
- 11. (2-Bromoethyl)benzene(103-63-9) MS spectrum [chemicalbook.com]
- 12. Benzene, (2-bromoethyl)- [webbook.nist.gov]
- 13. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | MDPI [mdpi.com]
- 15. Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 16. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. NMR Prediction with Scaling Factors | Zhe WANG, Ph.D. [wongzit.github.io]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: (2-Bromo-1-cyclobutylethyl)benzene
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
(2-Bromo-1-cyclobutylethyl)benzene is a specialized
The Core Hazard: This molecule is an electrophilic alkylating agent . Unlike simple solvents, alkylating agents can transfer their carbon chain to nucleophilic sites on biological molecules (DNA, proteins), potentially causing long-term cytotoxicity or sensitization. Furthermore, the bromine leaving group renders it a likely lachrymator and severe mucous membrane irritant.
Operational Directive: Treat this compound not just as a toxic liquid, but as a "contact-hazard" where skin permeation must be prevented at the molecular level.
Risk Assessment & Hazard Logic
Before selecting PPE, we must define the "Why." The following logic map illustrates the decision-making process based on the chemical's reactive nature.
Figure 1: Hazard-to-Protocol Logic Flow. The lipophilic cyclobutyl/benzene rings facilitate skin absorption, while the bromide group presents the alkylating/corrosive threat.
Personal Protective Equipment (PPE) Matrix
Standard latex or thin nitrile gloves are insufficient for prolonged handling of halogenated alkylbenzenes. The lipophilic nature of the cyclobutyl-benzene moiety allows it to solvate into and permeate through thin nitrile rubber.
Hand Protection Strategy
Recommendation: The "Double-Glove / Barrier" System.
| Component | Material Specification | Scientific Rationale |
| Inner Glove | Laminate Film (e.g., Silver Shield / 4H) | Chemical Impermeability: Laminates provide >8 hours breakthrough time for organobromides. They are chemically resistant but offer poor dexterity. |
| Outer Glove | High-Grade Nitrile (min.[1] 5 mil) | Mechanical Protection: Protects the inner laminate glove from tears and provides grip. Acts as a "sacrificial layer" against splashes. |
| Protocol | "Spot & Strip" | If the outer nitrile glove is splashed, immediately strip it, wash the inner glove, and replace the outer glove. |
Respiratory & Eye Protection[10][11]
-
Primary Barrier (Engineering Control): All operations must occur within a certified chemical fume hood. The volatility of this compound (estimated b.p. >200°C) is low, but aerosols generated during transfer or syringe manipulation are highly toxic.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Why? Safety glasses allow vapors to bypass the lens. As a potential lachrymator, vapor contact with eyes will cause immediate incapacitation.
-
Respiratory (Emergency Only): If fume hood containment is breached, use a Full-Face Respirator with Organic Vapor (OV) cartridges.
Operational Handling Protocols
Weighing & Transfer
Avoid open-air weighing.
-
Tare: Place the receiving flask (with septum) on the balance.
-
Transfer: Use a gas-tight glass syringe with a long needle to transfer the liquid directly from the stock bottle to the flask.
-
Why? This "Cannula/Syringe" method prevents the liquid from ever being exposed to the open lab atmosphere, eliminating odor issues and spill risks.
Reaction Setup
This compound is often used in nucleophilic substitutions or Grignard formation.
-
Inert Atmosphere: Keep under Nitrogen/Argon. Moisture can hydrolyze the bromide to release HBr (corrosive gas).
-
Temperature: If heating, ensure a reflux condenser is active before heating begins to prevent vapor escape.
Spill Response Workflow
Scenario: 5mL spill on the benchtop.
Figure 2: Emergency Spill Response Protocol. Speed is critical to prevent vapor diffusion.
Waste Disposal & Deactivation[5][7][11][12]
Never dispose of organobromides down the drain.[2] They are toxic to aquatic life and persist in water systems.
Waste Stream Segregation
-
Category: Halogenated Organic Waste.[2]
-
Labeling: Must explicitly state "Contains Organic Bromides."
-
Compatibility: Do not mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases in the waste container, as this can generate heat or pressure.
Chemical Deactivation (Quenching)
If you have residual unreacted material in glassware:
-
Rinse glassware with a dilute solution of nucleophile (e.g., ethanolamine or aqueous sodium hydroxide) in a solvent like ethanol.
-
Allow to sit in the fume hood for 12 hours.
-
Mechanism: The nucleophile displaces the bromine, converting the toxic alkylating agent into a benign alcohol or amine derivative before disposal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
